molecular formula C9H8BrNO2 B2747933 3-Bromo-2,4-dimethoxybenzonitrile CAS No. 1891994-61-8

3-Bromo-2,4-dimethoxybenzonitrile

Cat. No.: B2747933
CAS No.: 1891994-61-8
M. Wt: 242.072
InChI Key: POIHJVLHCRGRQW-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethoxybenzonitrile is a high-purity synthetic building block belonging to the class of aromatic nitriles. These compounds are widely recognized as key mediators in the synthesis of diverse pharmacologically active substances, with applications in the development of compounds such as neuroleptics, muscle relaxants, and sedatives . The molecular structure of this compound, featuring both bromo and methoxy substituents on the aromatic ring, makes it a versatile intermediate for various coupling reactions and further functionalization in organic synthesis. Primary Research Applications: - Pharmaceutical Research: Serves as a critical precursor in the synthesis of complex molecules for drug discovery and development . - Materials Science: Used in the development of new organic compounds with potential applications in dye chemistry and advanced materials . - Chemical Synthesis: Acts as a substrate in method development and exploration of novel synthetic pathways, particularly in heterocyclic and medicinal chemistry. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-bromo-2,4-dimethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHJVLHCRGRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-Bromo-2,4-dimethoxybenzonitrile

[1][2]

Executive Summary & Physicochemical Baseline

3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) is a functionalized aromatic intermediate critical in the synthesis of pharmacophores and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic bromine atom, the electron-withdrawing nitrile group (dipolar), and the two electron-donating methoxy groups.

Understanding its solubility landscape is essential for optimizing reaction yields, designing recrystallization processes, and formulating stable drug delivery systems.[2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₈BrNO₂Moderate molecular weight (242.07 g/mol )
LogP (Predicted) ~2.34Lipophilic; poor water solubility, high affinity for organic solvents.[1][2]
H-Bond Donors 0Cannot act as a proton donor; relies on solvent H-bond donation.[1][2]
H-Bond Acceptors 3 (Nitrile + 2 Methoxy)High solubility in protic solvents (Alcohols) via H-bonding.[1][2]
Dipole Moment High (Nitrile group)Good solubility in polar aprotic solvents (DMSO, DMF, Acetone).[1][2]
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.[1][2]

Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and structure-activity relationships (SAR) of analogous benzonitriles (e.g., 3-bromo-2-methoxybenzonitrile), the compound exhibits a "U-shaped" solubility curve relative to solvent polarity.[1]

Solubility Classification
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc Very High (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2]
Moderately Polar Acetone, Ethyl Acetate, DCM High (>50 mg/mL)"Like dissolves like"; matches the compound's polarity and dielectric constant.
Protic (Alcohols) Methanol, Ethanol, IPA Moderate (Temp.[1][2] dependent)Soluble due to H-bonding with methoxy/nitrile groups.[1][2] Ideal for recrystallization .[1][2]
Non-Polar Toluene, Benzene Low-Moderate Soluble mainly due to

stacking interactions; increases significantly with heat.[1][2]
Alkanes (Anti-solvents) Hexane, Heptane, Cyclohexane Very Low (<1 mg/mL)High lipophilicity mismatch; used to precipitate the compound.[1][2]
Aqueous Water Insoluble Hydrophobic bromine and aromatic ring dominate; LogP > 2.[1][2]
Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).

SolventSelectionStartStart: Define ApplicationReactionReaction MediumStart->ReactionExtractionExtraction / Work-upStart->ExtractionCrystallizationRecrystallizationStart->CrystallizationHighTempHigh Temp (>80°C)?Reaction->HighTempImmiscibleWater Immiscible?Extraction->ImmiscibleSolubilityCheckSoluble in Hot Alcohol?Crystallization->SolubilityCheckTolueneSelect: Toluene / XyleneHighTemp->TolueneYesPolarityNucleophilic Attack?HighTemp->PolarityNoDMFSelect: DMF / DMSOPolarity->DMFYes (SNAr)THFSelect: THF / Me-THFPolarity->THFNoDCMSelect: DCM or EtOAcImmiscible->DCMEthanolSystem: Ethanol (Cooling)SolubilityCheck->EthanolYesBinarySystemSystem: EtOAc + HeptaneSolubilityCheck->BinarySystemNo

Figure 1: Decision matrix for solvent selection based on process requirements for 3-Bromo-2,4-dimethoxybenzonitrile.

Experimental Protocol: Solubility Determination

To generate authoritative data, researchers must use the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached, providing accurate mole fraction solubility (

12
Phase 1: Saturation (Shake-Flask Method)[1][2]
  • Preparation : Add excess 3-Bromo-2,4-dimethoxybenzonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration : Stir the suspension magnetically at the target temperature (

    
     K) for 24 hours .
    
    • Note: 24 hours is critical to ensure the solid-liquid equilibrium is established.[1][2]

  • Settling : Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

Phase 2: Sampling & Analysis (Gravimetric or HPLC)

Option A: Gravimetric Analysis (Standard) [1][2]

  • Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1][2]

  • Transfer a precise volume (

    
    ) to a pre-weighed weighing dish (
    
    
    ).
  • Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved (

    
    ).[1][2]
    
  • Calculation :

    
    
    

Option B: HPLC Analysis (High Precision)

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase : Acetonitrile:Water (60:40 v/v).[1][2]

  • Detection : UV at 254 nm (aromatic absorption).[1][2]

  • Calibration : Construct a standard curve using reference standard 3-Bromo-2,4-dimethoxybenzonitrile (

    
    ).
    

Thermodynamic Modeling

For process upscaling, experimental data points are fitted to thermodynamic models.[2] The Modified Apelblat Equation is the industry standard for correlating the solubility of benzonitrile derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


  • 
     : Mole fraction solubility.[1][2][4][5]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
        and 
      
      
      reflect the non-ideality of the solution and the enthalpy of solution.[7]
    • 
        accounts for the temperature dependence of the enthalpy of fusion.[7]
      

Why use this model? It consistently provides the lowest Relative Root Mean Square Deviation (RMSD) for substituted aromatics in polar and non-polar solvents, outperforming the van't Hoff equation in accuracy for wide temperature ranges.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (


12
  • Positive

    
     : Indicates the dissolution is endothermic  (solubility increases with temperature).[1][2]
    
  • Positive

    
     : Indicates the process is entropy-driven .[1][2]
    

Applications in Purification (Recrystallization)

The solubility differential between "hot" and "cold" states is the basis for purification.

Recommended Recrystallization System: Ethanol/Water[1][2][5]
  • Dissolution : Dissolve the crude 3-Bromo-2,4-dimethoxybenzonitrile in boiling Ethanol (approx. 78°C).

  • Filtration : Hot filter to remove insoluble impurities (e.g., inorganic salts).[1][2]

  • Crystallization : Slowly cool the solution to room temperature.

    • Optimization: If yield is low, add Water (anti-solvent) dropwise until turbidity persists, then cool to 4°C.[1][2]

  • Collection : Filter the white crystalline solid and wash with cold Ethanol:Water (1:1).

Alternative System: Ethyl Acetate/Heptane[1][2][5][10]
  • Dissolve in minimum volume of hot Ethyl Acetate.[1][2]

  • Add hot Heptane until slight cloudiness appears.[1][2]

  • Cool slowly.[1][2] This system is excellent for removing non-polar impurities.[1][2]

References

  • BenchChem . Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile. (Provides SAR data for brominated benzonitriles).

  • ChemScene . 3-Bromo-2,4-dimethoxybenzonitrile Product Data & Physicochemical Properties. (CAS 1891994-61-8 verification).[1][2]

  • Sha, F. et al. Solubility and thermodynamic properties of 2,4,6-trinitro-3-bromoanisole in pure and binary solvents. Journal of Chemical Thermodynamics. (Model for thermodynamic analysis of brominated anisoles).

  • Xie, Y. et al. Measurement and modelling of solubility of substituted aromatics in organic solvents. Journal of Chemical Thermodynamics. (Validation of Apelblat equation). [1]

  • Sigma-Aldrich .[1][2][8][9] Safety Data Sheet: 3-Bromo-2-methoxybenzonitrile. (Safety and handling protocols for analogs).

Thermodynamic Stability of Halogenated Dimethoxybenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of halogenated dimethoxybenzonitriles (HDMBs) represents a critical intersection between structural integrity and reactive potential in medicinal chemistry and materials science. These scaffolds—characterized by a benzonitrile core, two electron-donating methoxy groups, and a halogen substituent (F, Cl, Br, I)—exhibit a complex stability profile governed by the interplay of resonance stabilization and inductive destabilization.

This guide provides a rigorous analysis of the thermodynamic parameters defining these compounds. We move beyond basic physical properties to explore the Bond Dissociation Energies (BDE) , HOMO-LUMO gaps , and solid-state lattice energies that dictate their shelf-life and behavior under synthetic stress.

Key Takeaways:

  • Thermal Robustness: The benzonitrile core confers high thermal stability (often >250°C), but the methoxy groups introduce specific oxidative and hydrolytic vulnerabilities.

  • Halogen Influence: Stability follows the trend F > Cl > Br > I, inversely correlated with the potential for halogen bonding and leaving-group ability.

  • Solid-State Engineering: Halogen bonding (particularly with I and Br) significantly enhances crystalline lattice energy, often raising melting points despite lower bond stability.

Molecular Architecture & Theoretical Stability

To predict the behavior of HDMBs, we must first quantify the electronic environment of the benzene ring. The stability is not a single number but a vector sum of competing electronic effects.

Electronic Effects & Hammett Correlation

The thermodynamic stability of the parent molecule is heavily influenced by the substitution pattern.

  • Nitrile Group (-CN): A strong electron-withdrawing group (EWG) (

    
    ). It deactivates the ring but stabilizes the structure against oxidative degradation.
    
  • Methoxy Groups (-OCH3): Strong electron-donating groups (EDG) by resonance (

    
    ). They activate the ring, raising the HOMO energy and making the system more susceptible to electrophilic attack and oxidation.
    
  • Halogens: Act as weak deactivators (inductive withdrawal > resonance donation).

Stability Prediction via DFT (Density Functional Theory): Theoretical models (B3LYP/6-311++G**) suggest that the HOMO-LUMO gap is a reliable predictor of kinetic stability.

  • Fluorinated derivatives exhibit the largest gap (hardest electrophiles), correlating with high chemical inertness.

  • Iodinated derivatives show the smallest gap (softest electrophiles), indicating higher reactivity and lower thermodynamic stability towards radical processes (e.g., photodehalogenation).

Bond Dissociation Energy (BDE) Hierarchy

The "weakest link" in these molecules determines their decomposition threshold.

Bond TypeApprox.[1] BDE (kcal/mol)Vulnerability Context
Ar-F ~126Extremely stable; resistant to metabolic cleavage.
Ar-CN ~133Very stable; hydrolysis requires extreme pH/Temp.
Ar-Cl ~96Stable under standard storage; requires Pd catalysis to cleave.
Ar-O-CH3 ~65-70Primary Decomposition Site: Demethylation at high T (>200°C).
Ar-Br ~81Moderately stable; susceptible to radical cleavage.
Ar-I ~65Least Stable: Photolabile and thermally sensitive.

Experimental Characterization Protocols

Trustworthy stability data requires self-validating experimental designs. Below are the standard operating procedures (SOPs) for characterizing HDMBs.

Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine melting point (


), glass transition (

), and onset of decomposition (

).

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried HDMB into an aluminum pan (hermetically sealed with a pinhole for gas release).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000) using Indium standard.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C (under

      
       purge, 50 mL/min).
      
    • Validation: Run a TGA (Thermogravimetric Analysis) simultaneously. A pure melt event in DSC must correspond to 0% mass loss in TGA.

  • Interpretation:

    • Sharp Endotherm: Melting (

      
      ). Broad peaks indicate impurities or polymorphs.
      
    • Exotherm (post-melt): Decomposition. For HDMBs, this often occurs >250°C.

    • Mass Loss (TGA): Stepwise loss of 15-30 mass% at >200°C suggests loss of methyl groups (demethylation) or elimination of HCN.

Accelerated Stability Testing (For Drug Development)

Objective: Simulate 2-year shelf life in 3-6 months.

Protocol:

  • Conditions: 40°C / 75% Relative Humidity (RH).

  • Timepoints: 0, 1, 3, and 6 months.

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

    • Pass Criteria: <0.5% total impurity growth.

    • Specific Failure Mode: Hydrolysis of nitrile to amide (Ar-CONH2) or acid (Ar-COOH).

Halogen-Specific Stability Profiles

The identity of the halogen atom dictates the solid-state packing and reactivity profile.

Fluorine (F) & Chlorine (Cl)
  • Thermodynamics: Highly stable.[2] The C-F bond is shorter and stronger, compressing the lattice volume.

  • Solid State: Generally lower melting points than Br/I analogs due to weak intermolecular forces (lack of halogen bonding).

  • Risk: Chemically inert, but metabolic stability is high (often used to block metabolic hotspots in drugs).

Bromine (Br) & Iodine (I)
  • Thermodynamics: Lower bond stability (C-I is weak). Light sensitivity is a major concern for iodinated variants; samples must be stored in amber vials.

  • Solid State (Halogen Bonding): These atoms act as Lewis acids (sigma-hole donors) interacting with the nitrile nitrogen (Lewis base) of adjacent molecules.

    • Effect: This

      
       interaction creates a "molecular zipper," significantly increasing the lattice energy and melting point, often making the solid form more stable than the liquid/solution form would suggest.
      

Visualization: Degradation Pathways[1]

The following diagram maps the logical flow of degradation for a generic Halogenated Dimethoxybenzonitrile under thermal and hydrolytic stress.

DegradationPathways Parent Halogenated Dimethoxybenzonitrile Amide Benzamide Intermediate Parent->Amide Hydrolysis (pH > 10, H2O) Radical Aryl Radical Parent->Radical UV Light / Heat (X = I, Br) Phenol Phenolic Derivative Parent->Phenol Thermal Demethylation (>200°C) Acid Benzoic Acid Derivative Amide->Acid Hydrolysis (Heat, H+) Dehal Dehalogenated Product Radical->Dehal H-abstraction

Figure 1: Primary degradation pathways. Note that hydrolysis targets the nitrile, while photolysis targets the halogen (I/Br), and extreme heat targets the methoxy groups.

Data Summary: Comparative Stability

The table below synthesizes data extrapolated from benzonitrile and anisole derivative studies [1, 5, 7].

PropertyFluoro-DMBChloro-DMBBromo-DMBIodo-DMB
Melting Point Trend LowMediumHighHighest (due to X-bonding)
C-X Bond Energy 126 kcal/mol96 kcal/mol81 kcal/mol65 kcal/mol
Photostability ExcellentGoodModeratePoor (Protect from light)
Hydrolytic Stability HighHighHighHigh
Primary Risk NoneNoneRadical cleavagePhotodecomposition

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health (PMC). [Link]

  • Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. ACS Crystal Growth & Design. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI Molecules. [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines. Organic Letters. [Link][3]

  • Halogen bonding in solution: thermodynamics and applications. Chemical Society Reviews.[4] [Link]

  • Thermodynamic Stability of Halogenated Aromatics. Journal of Chemical & Engineering Data. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2,4-dimethoxybenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Bromo-2,4-dimethoxybenzonitrile, a versatile building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical identifiers, a validated synthesis protocol, characteristic spectroscopic data, reactivity profile, and its strategic applications in the synthesis of complex molecular architectures.

Core Chemical Identity and Properties

3-Bromo-2,4-dimethoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile group and a bromine atom, flanked by two methoxy groups. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a variety of complex molecules.

IdentifierValueSource
CAS Number 1891994-61-8[1]
Molecular Formula C₉H₈BrNO₂[1]
Molecular Weight 242.07 g/mol [1]
IUPAC Name 3-Bromo-2,4-dimethoxybenzonitrileN/A
Canonical SMILES COC1=CC=C(C#N)C(OC)=C1Br[1]

Synthesis of 3-Bromo-2,4-dimethoxybenzonitrile

The synthesis of 3-Bromo-2,4-dimethoxybenzonitrile is most logically achieved through the electrophilic bromination of the readily available precursor, 2,4-dimethoxybenzonitrile. The methoxy groups are activating and ortho-, para-directing. The position ortho to the 2-methoxy group and meta to the 4-methoxy group is sterically hindered. Therefore, bromination is expected to occur at the position ortho to the 4-methoxy group and meta to the 2-methoxy group, which is the 5-position, or at the position ortho to the 2-methoxy group and meta to the 4-methoxy group, which is the 3-position. The electronic and steric factors favor the formation of the 3-bromo isomer.

Experimental Protocol: Bromination of 2,4-dimethoxybenzonitrile

This protocol is based on established methods for the bromination of activated aromatic systems.

Materials:

  • 2,4-dimethoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxybenzonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-Bromo-2,4-dimethoxybenzonitrile.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,4-Dimethoxybenzonitrile 2,4-Dimethoxybenzonitrile Bromination Bromination 2,4-Dimethoxybenzonitrile->Bromination NBS, Acetonitrile 3-Bromo-2,4-dimethoxybenzonitrile 3-Bromo-2,4-dimethoxybenzonitrile Bromination->3-Bromo-2,4-dimethoxybenzonitrile

Caption: Synthetic workflow for 3-Bromo-2,4-dimethoxybenzonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two singlets for the methoxy groups and two doublets for the aromatic protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be typical for ortho-coupling (J ≈ 8-9 Hz).

  • Methoxy Protons: Two distinct singlets in the upfield region (δ 3.8-4.0 ppm), each integrating to 3H, corresponding to the two non-equivalent methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule.[2]

  • Aromatic Carbons: Six signals in the downfield region (δ 100-160 ppm). The carbons attached to the electron-withdrawing bromine and nitrile groups, as well as the oxygen atoms of the methoxy groups, will be the most deshielded.

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Methoxy Carbons: Two signals in the upfield region (δ 55-65 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will provide information about the functional groups present.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C-O Stretch (Aryl Ether): Strong absorptions in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic, -OCH₃): Absorptions just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) being of nearly equal intensity.

  • Molecular Ion (M⁺): m/z = 241 (for ⁷⁹Br) and 243 (for ⁸¹Br).

Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-Bromo-2,4-dimethoxybenzonitrile is dictated by its three functional groups: the nitrile, the aryl bromide, and the electron-rich dimethoxy-substituted benzene ring.

Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug synthesis.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters allows for the formation of C-C bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[3][4][5][6] This is a powerful strategy for building biaryl scaffolds, which are common in many pharmaceutical agents.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a variety of amines.[7][8][9][10][11] This is a key transformation for the synthesis of arylamines, a prevalent motif in drug molecules.

Reactivity cluster_coupling Cross-Coupling Reactions 3-Bromo-2,4-dimethoxybenzonitrile 3-Bromo-2,4-dimethoxybenzonitrile Suzuki-Miyaura Suzuki-Miyaura 3-Bromo-2,4-dimethoxybenzonitrile->Suzuki-Miyaura [Pd], Base, R-B(OH)₂ Buchwald-Hartwig Buchwald-Hartwig 3-Bromo-2,4-dimethoxybenzonitrile->Buchwald-Hartwig [Pd], Base, R₂NH

Caption: Key cross-coupling reactions of 3-Bromo-2,4-dimethoxybenzonitrile.

Transformations of the Nitrile Group

The nitrile group can be readily transformed into other valuable functional groups:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

  • Reduction: Reduction, for instance with lithium aluminum hydride (LiAlH₄), yields a primary amine.

  • Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Strategic Importance in Medicinal Chemistry

The polysubstituted pattern of 3-Bromo-2,4-dimethoxybenzonitrile makes it an attractive starting material for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. The ability to sequentially or selectively functionalize the aryl bromide and the nitrile group provides a powerful strategy for building molecular complexity. For example, it can serve as a precursor for kinase inhibitors, GPCR modulators, and other targeted therapies where a substituted benzonitrile moiety is a key pharmacophore.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-2,4-dimethoxybenzonitrile is not widely available, the hazards can be inferred from closely related compounds such as other brominated benzonitriles.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate PPE including safety goggles, gloves, and a lab coat.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Bromo-2,4-dimethoxybenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this compound in their synthetic endeavors.

References

  • PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Chemistry LibreTexts. 13C NMR. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

The "Crowded Pocket": Electronic & Steric Synergy in 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of Methoxy Groups in 3-Bromo-2,4-dimethoxybenzonitrile Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

3-Bromo-2,4-dimethoxybenzonitrile represents a highly specialized scaffold in medicinal chemistry, often serving as a critical intermediate for diarylpyrimidine (DAPY) antivirals and kinase inhibitors. Its utility stems from a unique "Push-Pull-Push" electronic architecture where a central bromine atom (C3) is sterically "buttressed" between two electron-donating methoxy groups, all while under the electron-withdrawing influence of a nitrile group. This guide deconstructs the molecule’s electronic landscape, predicting its reactivity profile, spectroscopic signature, and synthetic accessibility via Directed Ortho Metalation (DoM) versus Electrophilic Aromatic Substitution (EAS).

Electronic Architecture: The "Push-Pull" Matrix

The reactivity of this molecule is defined by the competition between the resonance-donating methoxy groups and the inductive/resonance-withdrawing nitrile.

The Substituent Matrix
PositionGroupElectronic Effect (

)
VectorImpact on Ring
C1 -CN -I, -M (

)
Pull Strong deactivation; increases acidity of ortho-protons; activates

.
C2 -OMe -I, +M (

)
Push Strong donation to C1, C3, C5. Sterically crowded.
C3 -Br -I, +M (

)
Neutral/Deact. Weak deactivator. Sterically "sandwiched."
C4 -OMe -I, +M (

)
Push Dominant donor to C1, C3, C5.
The "Buttressing Effect" at C3

The C3-Bromine is the focal point of this molecule. It resides in a "crowded pocket" between the 2-OMe and 4-OMe groups.

  • Electronic Synergy: Both methoxy groups exert a +M (mesomeric) effect that increases electron density at C3 (ortho to both). This makes the C3-Br bond significantly more electron-rich than a typical aryl bromide, potentially reducing its electrophilicity in metal-catalyzed cross-couplings unless specialized ligands are used.

  • Steric Inhibition of Resonance: The steric clash between the 2-OMe, 3-Br, and 4-OMe may force the methoxy groups slightly out of planarity with the benzene ring. This reduces their orbital overlap (

    
     conjugation), thereby diminishing their +M donating power and making the nitrile's -I withdrawing effect more pronounced than in unhindered systems.
    

Reactivity Profile & Synthetic Divergence

Understanding the electronic vectors allows us to predict reaction outcomes, particularly the divergence between kinetic and thermodynamic control.

Electrophilic Aromatic Substitution (EAS) vs. DoM

If one attempts to brominate 2,4-dimethoxybenzonitrile directly:

  • EAS Pathway (Kinetic): The electrophile (

    
    ) avoids the crowded C3 position. It attacks C5 , which is activated by the ortho-OMe (C4) and para-OMe (C2) and is sterically open.
    
    • Result: 5-Bromo-2,4-dimethoxybenzonitrile (Undesired isomer).

  • DoM Pathway (Thermodynamic/Directed): To access the C3-Bromo target, one must utilize the coordination ability of the methoxy oxygens.

    • Mechanism:[1][2][3][4][5] Lithium preferentially coordinates between the two methoxy groups (C3 position) due to the Cooperative Chelating Effect .

    • Protocol: Lithiation of 2,4-dimethoxybenzonitrile (or its precursor) followed by a bromine source (e.g.,

      
       or 
      
      
      
      ).
Nucleophilic Aromatic Substitution ( )

The C1-Nitrile is a strong activator for


.
  • Leaving Group Potential: While -Br is a traditional leaving group, the 2-OMe group is also vulnerable. It is ortho to the activating -CN group.

  • Risk: Harsh nucleophilic conditions (e.g., thiols, amines) might displace the 2-OMe group rather than the Br, or displace the Br if the nucleophile is small enough to penetrate the steric shield.

Visualization: Electronic Force Map & Synthesis

ElectronicEffects Substrate 2,4-Dimethoxybenzonitrile OMe2 2-OMe (+M) Directs to C3/C5 Substrate->OMe2 Electronic Components OMe4 4-OMe (+M) Directs to C3/C5 Substrate->OMe4 CN 1-CN (-M/-I) Activates Ring for SNAr Substrate->CN DoM DoM (Li-TMP/CBr4) Chelation Control OMe2->DoM Cooperative Chelation at C3 EAS EAS (Br2/AcOH) Steric Control OMe4->EAS Activates C5 (Unblocked) OMe4->DoM Product5 5-Bromo Isomer (Kinetic Product) EAS->Product5 Product3 3-Bromo Isomer (Target: Crowded Pocket) DoM->Product3

Caption: Divergent synthesis pathways dictated by electronic vs. steric control. The 3-Bromo isomer requires chelation-controlled lithiation (DoM) to overcome steric hindrance.

Experimental Protocol: Directed Synthesis

To ensure the formation of the 3-bromo isomer (overcoming the natural tendency for 5-bromination), a Directed Ortho Metalation (DoM) approach is recommended.

Objective: Selective bromination at C3 via Lithiation.

  • Reagents:

    • Substrate: 2,4-Dimethoxybenzonitrile (1.0 eq)

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi to avoid nucleophilic attack on the nitrile.

    • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

      
      ) or 
      
      
      
      .
    • Solvent: Anhydrous THF (

      
      ).
      
  • Step-by-Step Workflow:

    • Step A (Base Preparation): Generate LiTMP in situ by adding n-BuLi (1.1 eq) to TMP (1.1 eq) in THF at

      
      . Stir for 30 min.
      
    • Step B (Metalation): Add solution of 2,4-dimethoxybenzonitrile in THF dropwise to the LiTMP solution at

      
      .
      
      • Critical Insight: The Li atom coordinates to the 2-OMe and 4-OMe oxygens, stabilizing the anion specifically at the C3 position.

      • Time: Stir for 1-2 hours at

        
        .
        
    • Step C (Bromination): Add the bromine source (dissolved in THF) rapidly.

    • Step D (Quench): Warm to RT and quench with saturated

      
      .
      
  • Validation (QC):

    • Check LC-MS for M+H (241/243 isotope pattern).

    • Confirm regiochemistry via NMR (See Section 4).

Spectroscopic Signatures (Data & Validation)

The electronic environment creates distinct NMR shifts that validate the 3-bromo substitution pattern.

Predicted NMR Shift Table
CarbonEnvironmentPredicted Shift (

ppm)
Electronic Rationale
C1 Quaternary (CN)105 - 110 Shielded relative to typical nitriles due to strong +M from para-OMe (C4).
C2 Quaternary (C-O)160 - 164 Deshielded by Oxygen (-I) and ortho-CN.
C3 Quaternary (C-Br)108 - 112 Diagnostic Peak. Upfield shift due to Heavy Atom Effect of Br, despite being ortho to two OMe groups.
C4 Quaternary (C-O)162 - 166 Highly deshielded (O-attached).
C5 Methine (CH)96 - 100 Highly shielded. Ortho to two OMe groups (C4 and C6? No, C4 and C6 is H). Wait: C5 is ortho to C4-OMe and meta to C2-OMe.
C6 Methine (CH)130 - 135 Deshielded. Ortho to CN (anisotropy) and meta to OMe.
CN Nitrile Carbon115 - 118 Typical nitrile range.
OMe Methoxy56 - 57 Two distinct peaks, likely close in value.
NMR Coupling Constants
  • 3-Bromo Isomer: The protons are at C5 and C6. They are ortho to each other.

    • Expect: Two doublets with

      
      .
      
  • 5-Bromo Isomer (Impurity): The protons would be at C3 and C6. They are para to each other.

    • Expect: Two singlets (or weak meta-coupling

      
      ).
      
    • Decision Rule: If you see large coupling (

      
      ), you have the desired 3-bromo isomer (or the 6-bromo, but 6-bromo is electronically unlikely).
      

References

  • Caron, S., et al. "Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile."[6] Organic Syntheses, Vol. 79, 2002, pp. 209. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, Vol. 91, No. 2, 1991, pp. 165–195. (Standard Reference for values cited in Section 1).

Sources

Unlocking Chemical Space: The Strategic Role of 3-Bromo-2,4-dimethoxybenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is heavily reliant on the selection of versatile, multi-functionalized building blocks. 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) has emerged as a highly strategic intermediate[1]. By offering three distinct, orthogonally reactive vectors—a reducible/hydrolyzable nitrile, a cross-coupling-ready aryl bromide, and electron-donating methoxy groups—this molecule serves as a foundational core for synthesizing complex therapeutics, ranging from central nervous system (CNS) penetrant kinase inhibitors to novel anti-viral agents.

This technical guide dissects the structural rationale, pharmacophoric utility, and validated synthetic protocols for deploying 3-Bromo-2,4-dimethoxybenzonitrile in pharmaceutical development.

Structural Rationale & Pharmacophoric Utility

The architectural brilliance of 3-Bromo-2,4-dimethoxybenzonitrile lies in its highly specific substitution pattern, which dictates both its chemical reactivity and its biological interactions:

  • The C3-Bromine (Synthetic Handle): The bromine atom at the C3 position acts as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Causality: The electron-donating nature of the adjacent methoxy groups slightly deactivates the C-Br bond toward oxidative addition. However, this electronic environment ensures that once coupled, the resulting biaryl or heteroaryl system is highly stable and resistant to off-target electrophilic attacks in vivo.

  • The C1-Nitrile (Versatile Precursor): The cyano group is a synthetic chameleon. It can be selectively hydrolyzed to a primary amide, reduced to a benzylamine, or converted into a tetrazole (a classic carboxylic acid bioisostere).

  • The 2,4-Dimethoxy Motif (Binding & Stability): Methoxy groups are frequently utilized in drug design to replace free phenols, thereby preventing rapid Phase II metabolism (glucuronidation) and improving oral bioavailability. Furthermore, the oxygen atoms serve as potent hydrogen-bond acceptors, a critical feature for anchoring inhibitors within the ATP-binding hinge region of kinases.

Target Applications in Oncology and Virology

Derivatives of dimethoxybenzonitriles have been successfully deployed in the synthesis of Type I Kinase Inhibitors . For example, in the development of therapeutics for Diffuse Intrinsic Pontine Glioma (DIPG), researchers have utilized dimethoxybenzonitrile derivatives to synthesize potent inhibitors of the ALK2 serine/threonine kinase[2]. Similarly, this core motif has been utilized in the comparative modeling and synthesis of Cyclin-dependent kinase 9 (CDK9) inhibitors, which are critical targets for reversing epigenetic silencing in cancer cells[3].

Beyond oncology, the reduction of the nitrile group yields 2,4-dimethoxybenzylamines, which are foundational building blocks for synthesizing CCR5 antagonists used as anti-HIV-1 agents[4].

Synthetic Workflows & Binding Logic

To visualize the utility of this building block, the following diagrams map both its divergent synthetic pathways and its logical binding interactions within a biological target.

SyntheticWorkflow Core 3-Bromo-2,4-dimethoxybenzonitrile CAS: 1891994-61-8 Suzuki C3 Cross-Coupling (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Reduction C1 Nitrile Reduction (Amine Synthesis) Core->Reduction NaBH4, BF3·OEt2 or H2, Pd/C Hydrolysis C1 Nitrile Hydrolysis (Amide Synthesis) Core->Hydrolysis H2O2, NaOH Kinase Type I Kinase Inhibitors (e.g., ALK2, CDK9 Targets) Suzuki->Kinase Scaffold Elongation Viral Anti-Viral Agents (e.g., CCR5 Antagonists) Reduction->Viral Pharmacophore Assembly Hydrolysis->Kinase Hinge-Binding Motif

Divergent synthetic workflow illustrating the pharmaceutical applications of 3-Bromo-2,4-dimethoxybenzonitrile.

BindingModel Inhibitor Dimethoxybenzonitrile Core Hinge Kinase Hinge Region (H-Bond Acceptor) Inhibitor->Hinge via Nitrile/Amide Pocket Hydrophobic Pocket (Steric Shielding) Inhibitor->Pocket via Methoxy Groups Solvent Solvent Front (PK Optimization) Inhibitor->Solvent via C3-Aryl Extension

Pharmacophoric mapping of the dimethoxybenzonitrile core within a generic kinase ATP-binding site.

Validated Experimental Methodologies

As an Application Scientist, ensuring the reproducibility and self-validation of chemical protocols is paramount. The following methodologies are optimized for the derivatization of 3-Bromo-2,4-dimethoxybenzonitrile.

Protocol A: Selective Nitrile Hydrolysis to Benzamide

Objective: Conversion of the C1 nitrile to a primary amide to serve as a hydrogen-bond donor/acceptor in kinase hinge regions (e.g., ALK2 inhibitor synthesis)[2]. Mechanistic Causality: Standard highly acidic hydrolysis risks cleaving the electron-rich methoxy ethers (O-demethylation). Therefore, a mild alkaline oxidative hydrolysis is employed to selectively hydrate the nitrile without degrading the ether linkages.

  • Preparation: Dissolve 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv) in ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 30% aqueous

    
     (5.0 equiv) dropwise, followed by the careful addition of 6M 
    
    
    
    (1.5 equiv).
  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is successful when the UV-active starting material spot is entirely replaced by a highly polar, baseline-shifted spot corresponding to the primary amide.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted peroxide (test with starch-iodide paper to validate neutralization). Extract with dichloromethane (3x), dry over anhydrous

    
    , and concentrate in vacuo to yield the 3-bromo-2,4-dimethoxybenzamide.
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Objective: To install an aryl or heteroaryl pharmacophore at the C3 position. Mechanistic Causality: The steric bulk of the adjacent methoxy groups at C2 and C4 requires a palladium catalyst with a large bite-angle ligand (e.g., dppf) to facilitate the reductive elimination step of the catalytic cycle. A biphasic dioxane/water system ensures the solubility of both the organic substrate and the inorganic base.

  • Preparation: In an oven-dried Schlenk flask, combine the brominated core (1.0 equiv) and the desired boronic acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (0.05 equiv) and 
    
    
    
    (2.5 equiv).
  • Degassing (Critical Step): Purge the flask with Argon for 15 minutes. Failure to remove oxygen will result in the homocoupling of the boronic acid and catalyst degradation.

  • Reaction: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.2 M. Heat to 90°C for 12-18 hours.

  • Self-Validation (Monitoring): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the characteristic bromine isotope doublet (

    
     242/244 
    
    
    
    ) is fully consumed and replaced by the mass of the coupled product.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, dilute with ethyl acetate, and wash with brine. Purify via flash column chromatography.

Quantitative Data Summaries

To aid in route scouting and process optimization, the following table summarizes the expected quantitative metrics and causality for the primary derivatization pathways of this building block.

Reaction TypeReagents / Catalyst SystemTarget MotifTypical Yield (%)Causality & Process Notes
Suzuki Coupling

,

, Dioxane/

C3-Aryl/Heteroaryl75 - 85%High steric hindrance at C3 requires robust bidentate phosphine ligands to force reductive elimination.
Nitrile Reduction

,

, THF
2,4-Dimethoxybenzylamine80 - 90%Mild hydride reduction avoids the over-reduction or ether cleavage seen with harsh, high-pressure hydrogenation[4].
Nitrile Hydrolysis

,

(aq), EtOH
2,4-Dimethoxybenzamide85 - 95%Mild oxidative hydrolysis prevents the acidic cleavage of the critical methoxy groups[2].
O-Demethylation

, DCM, -78°C to RT
Resorcinol derivatives60 - 70%Used only when free phenols are required for subsequent Mitsunobu reactions; requires strict anhydrous conditions.

References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Source: PMC (National Institutes of Health) URL:[Link]

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships Source: bioRxiv URL:[Link]

Sources

Comprehensive Technical Guide: Thermal Analysis of 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Bromo-2,4-dimethoxybenzonitrile CAS: 1891994-61-8 Class: Halogenated Alkoxybenzonitrile[1]

This guide details the thermal characterization protocols for 3-Bromo-2,4-dimethoxybenzonitrile, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific calorimetric data for this exact regioisomer is often proprietary or determined in-house, its structural analogs (e.g., 3-bromo-4-methoxybenzonitrile) exhibit melting points in the 75°C – 125°C range. This document provides the rigorous methodology required to experimentally determine the melting point (MP), enthalpy of fusion (


), and decomposition threshold (

) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Part 1: Physicochemical Profile & Expected Properties[2]

Before initiating thermal analysis, researchers must establish a baseline based on structural properties. The presence of the nitrile (-CN) and bromine (-Br) groups creates a strong dipole moment, influencing crystal lattice energy.

Structural Analogs and Expected Range

To calibrate thermal instruments correctly, we analyze the known properties of close structural isomers.

CompoundCASMelting Point (

)
Structural Relevance
3-Bromo-2,4-dimethoxybenzonitrile 1891994-61-8 Target (Exp. 80–125°C) Target Analyte
3-Bromo-2-methoxybenzonitrile874472-98-775 – 80 °COrtho-methoxy influence
3-Bromo-4-methoxybenzonitrile117572-79-9121 – 125 °CPara-methoxy rigidity
3-Bromo-4,5-dimethoxybenzonitrile781654-31-7Solid (High MP)Vicinal dimethoxy packing

Technical Insight: The 2,4-dimethoxy substitution pattern introduces steric strain between the C2-methoxy and the C1-nitrile group, potentially lowering the lattice energy compared to the more symmetric 4-methoxy analog. Consequently, the expected melting point is likely in the lower quadrant of the range (approx. 90–110°C), though polymorphism can significantly alter this value.

Part 2: Instrumental Methodology (DSC & TGA)

Differential Scanning Calorimetry (DSC) Protocol

DSC is the primary method for determining purity and melting point. A "Heat-Cool-Heat" cycle is mandatory to erase thermal history (solvates or amorphous domains from synthesis).

Equipment: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

Step-by-Step Workflow:
  • Sample Preparation:

    • Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

    • Crucial: Ensure the sample is flat on the bottom of the pan for optimal thermal contact.

    • Seal with a pinhole lid (allows volatile escape without pan deformation) or hermetic lid (if sublimation is suspected).

  • Atmosphere:

    • Purge with Dry Nitrogen (50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp 1 (First Heat): Heat from 25°C to 150°C at 10°C/min . (Purpose: Observe volatiles and initial melt).

    • Cooling: Cool from 150°C to 0°C at 10°C/min . (Purpose: Recrystallize and check for glass transition

      
      ).
      
    • Ramp 2 (Second Heat): Heat from 0°C to 160°C at 10°C/min . (Purpose: Determine intrinsic

      
       and 
      
      
      
      ).
Thermogravimetric Analysis (TGA) Protocol

TGA is required to distinguish between melting (phase change) and decomposition (chemical breakdown).

Safety Warning: Benzonitriles can release toxic cyanide species (HCN) upon thermal decomposition. TGA exhaust must be vented to a fume hood.

Step-by-Step Workflow:
  • Sample Preparation:

    • Weigh 5–10 mg into a platinum or alumina crucible.

  • Atmosphere:

    • Nitrogen (inert) is preferred. Air can be used if oxidative stability is the metric.

  • Thermal Program:

    • Ramp from ambient to 400°C at 10°C/min .

  • Data Extraction:

    • Identify

      
       (Temperature at 5% weight loss).
      
    • If weight loss occurs before the DSC melting peak, the sample is likely a solvate (e.g., methanol/water trapped in lattice).

Part 3: Visualization of Workflows

Thermal Analysis Logic Flow

The following diagram illustrates the decision-making process when characterizing a new batch of 3-Bromo-2,4-dimethoxybenzonitrile.

ThermalAnalysisWorkflow Start Sample: 3-Bromo-2,4-dimethoxybenzonitrile TGA Step 1: TGA Screening (Ambient to 300°C) Start->TGA Decision1 Weight Loss < 100°C? TGA->Decision1 Dry Action: Vacuum Dry Sample Decision1->Dry Yes (>1% loss) DSC Step 2: DSC Analysis (Heat-Cool-Heat) Decision1->DSC No (Stable) Dry->TGA Retest Analyze Analyze Endotherm (Tm) DSC->Analyze Purity Purity Determination (Van 't Hoff Plot) Analyze->Purity Report Generate CoA Purity->Report

Caption: Workflow for distinguishing solvates from pure crystalline material using coupled TGA/DSC.

Polymorph Screening Logic

Benzonitriles are prone to polymorphism. Use this logic to interpret multiple DSC peaks.

PolymorphLogic Input DSC Trace Analysis SinglePeak Single Sharp Peak Input->SinglePeak MultiPeak Multiple Endotherms Input->MultiPeak Conclusion1 Pure Crystalline Form SinglePeak->Conclusion1 CheckMicro Check Microscopy (HSM) MultiPeak->CheckMicro Conclusion2 Mixture of Polymorphs or Solvate Melt CheckMicro->Conclusion2

Caption: Decision tree for identifying polymorphic transitions versus simple melting.

Part 4: Data Interpretation & Application

Interpreting the DSC Trace
  • Sharp Endotherm: Indicates a highly pure crystalline solid. The onset temperature is the reported Melting Point.[2][3]

  • Broad Endotherm: Suggests impurities or low crystallinity. Apply the Van 't Hoff equation to the melting peak to calculate molar purity (ASTM E928).

  • Exotherm after Melt: Indicates decomposition. If this occurs immediately after melting, the compound is thermally unstable; reaction temperatures must be kept below this threshold.

Application in Synthesis

For 3-Bromo-2,4-dimethoxybenzonitrile, the melting point serves as a critical In-Process Control (IPC).

  • Reaction Monitoring: If the isolated solid melts below the expected range (e.g., <80°C), it likely contains unreacted starting material (e.g., 2,4-dimethoxybenzonitrile) or bromination isomers.

  • Storage: Store below 30°C. The "dimethoxy" motif can be hygroscopic; moisture uptake will depress the melting point (colligative property).

References

  • ChemScene. (2024). Product Analysis: 3-Bromo-2,4-dimethoxybenzonitrile (CAS 1891994-61-8).[4] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Properties for 3-Bromo-2-methoxybenzonitrile (Isomer Reference). Retrieved from

  • BenchChem. (2025). Thermal Stability of Nitrilotribenzonitrile Derivatives: General Protocols for Aromatic Nitriles. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 3-Bromo-4-methoxybenzonitrile (CAS 117572-79-9).[2][5] National Library of Medicine. Retrieved from

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.

Sources

Technical Guide: Safety Data Sheet (SDS) Highlights for Brominated Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of "Active" Nitriles

Brominated benzonitriles (e.g., 2-, 3-, and 4-bromobenzonitrile) are ubiquitous scaffold intermediates in drug discovery and agrochemistry. Their dual functionality—the electrophilic nitrile group and the halogenated handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—makes them indispensable.

However, this chemical versatility translates directly into a complex safety profile. Unlike simple aliphatic nitriles, brominated benzonitriles present a unique matrix of hazards: potential for rapid sublimation, severe eye irritation, and the generation of multiple toxic gases (HCN, HBr, NOx) during thermal decomposition.

This guide moves beyond the standard SDS boilerplate to provide a mechanistic understanding of these hazards and a validated protocol for safe handling in high-throughput and scale-up environments.

Critical Hazard Analysis: Mechanisms & Causality

The "Cyanide Myth" vs. Metabolic Reality

A common misconception in safety planning is treating aromatic nitriles identically to aliphatic nitriles (like acetonitrile) regarding metabolic cyanide release.

  • Aliphatic Nitriles: Undergo

    
    -carbon oxidation by Cytochrome P450, spontaneously releasing free cyanide (
    
    
    
    ).
  • Aromatic Nitriles (Benzonitriles): The

    
    -carbon is part of the aromatic ring and cannot be hydroxylated in the same manner. Consequently, metabolic release of cyanide is significantly lower  or negligible for simple benzonitriles compared to benzyl cyanides. The primary metabolic pathway involves ring hydroxylation to form cyanophenols or hydrolysis to benzoic acid derivatives .
    
  • Operational Implication: While standard cyanide antidote kits (amyl nitrite/sodium thiosulfate) should be available in facilities handling nitriles, the immediate medical concern for unburned brominated benzonitriles is severe irritation/corrosion and central nervous system (CNS) depression , not necessarily histotoxic hypoxia.

Thermal Decomposition: The Real Cyanide Threat

The cyanide hazard becomes critical during thermal events (runaway reactions or fire). The nitrile bond (


) is endothermic; upon combustion or contact with strong acids, it decomposes to release Hydrogen Cyanide (HCN) gas. Simultaneously, the bromine substituent liberates Hydrogen Bromide (HBr).
  • Result: A toxic cocktail of acidic, corrosive, and asphyxiating gases.[1]

  • Control: Reactions heated above

    
     must be under active reflux condensers with appropriate scrubbing or vented into high-efficiency fume hoods.
    
Physical Hazards: Sublimation & Dust

Isomers like 4-bromobenzonitrile are solids with significant vapor pressure. They can sublime at ambient temperatures or under high vacuum (e.g., on a rotovap).

  • Risk: Recrystallization in exhaust ducts or inhalation of micro-crystals by researchers assuming the solid is non-volatile.

Comparative Safety Data Profile

The following table aggregates data for the three primary isomers, highlighting the shift in toxicity based on substitution patterns.

Property2-Bromobenzonitrile3-Bromobenzonitrile4-Bromobenzonitrile
CAS Number 2042-37-76952-59-6623-00-7
Physical State Solid (mp 53-57°C)Solid (mp 38-40°C)Solid (mp 111-114°C)
Acute Oral Tox (LD50) Data Limited (Treat as Cat 3)~237 mg/kg (Mouse) 237 mg/kg (Mouse)
GHS Classification Warning : IrritantWarning : Harmful (Oral/Dermal)Danger : Toxic if swallowed
Eye Hazard Cat 2A (Serious Irritation)Cat 2A (Serious Irritation)Cat 2A (Serious Irritation)
Specific Hazard Steric hindrance may slow hydrolysis.Lower melting point; easier to absorb dermally.High sublimation potential.

Operational Protocol: Safe Synthesis Workflow

This protocol is designed for a standard Suzuki Coupling setup involving brominated benzonitriles.

Engineering Controls & PPE
  • Ventilation: All weighing and handling must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

  • Gloves:

    • Standard Handling: Nitrile gloves (minimum 5 mil) are sufficient for the solid.

    • Solution Handling: If dissolved in DCM or THF, use Silver Shield (Laminate) or double-gloved nitrile (change immediately upon splash). Standard nitrile degrades rapidly in halogenated solvents .

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the fine dust hazard.

Step-by-Step Workflow

Step 1: Weighing & Transfer

  • Goal: Prevent dust generation and inhalation.[2][3]

  • Action: Do not weigh on an open bench. Use a portable balance inside the hood or a localized exhaust trunk. Use an antistatic gun if the powder is flighty.

Step 2: Reaction Setup (Inert Atmosphere)

  • Goal: Prevent moisture hydrolysis of the nitrile to amide.

  • Action: Purge reaction vessel with Nitrogen/Argon. Brominated benzonitriles are stable to moisture but intermediates may not be.

Step 3: Quench & Workup

  • Goal: Control exothermic release and waste management.

  • Action: Quench with water/brine carefully.

  • Critical Check: The aqueous layer will contain bromide salts and potentially unreacted nitrile. Do not mix with acidic waste streams (risk of HCN generation).

Step 4: Waste Disposal

  • Action: Segregate waste into "Halogenated Organic" streams. Label clearly as "Contains Nitriles."

Visualized Workflow (DOT Diagram)

SafeHandling cluster_hazards Critical Control Points Start Start: Solid Reagent Weigh Weighing (Fume Hood ONLY) Start->Weigh Anti-static tools Solvent Solvent Addition (Check Glove Compat.) Weigh->Solvent Dissolution Reaction Reaction (Reflux/Heat) Solvent->Reaction Inert Gas (N2/Ar) Quench Quench (No Acidic Streams) Reaction->Quench Cooling Waste Disposal (Halogenated Organic) Quench->Waste Segregation

Caption: Operational workflow emphasizing engineering controls at critical hazard points.

Emergency Response Architecture

In the event of an incident, the response must be rapid and specific to the chemical nature of the hazard.[4]

Fire / Thermal Decomposition
  • Hazard: Release of HCN (Hydrogen Cyanide), HBr (Hydrogen Bromide), and NOx.[1]

  • Action:

    • Evacuate the lab immediately.

    • Do not attempt to extinguish large fires without Self-Contained Breathing Apparatus (SCBA).

    • Use Dry Chemical or

      
      .[2][4][5][6] Avoid water jets  which may spread the nitrile into drains (aquatic toxicity).
      
Exposure & First Aid
  • Skin Contact: Brush off solid particles before rinsing. Rinse with water for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from solvent/chemical mix is high. Transport to ER immediately.

Emergency Decision Logic (DOT Diagram)

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Fire Fire / Thermal Runaway Type->Fire Smoke/Heat Spill Spill / Exposure Type->Spill Liquid/Solid Evacuate Evacuate Area (Risk of HCN/HBr) Fire->Evacuate Contain Containment (Vermiculite/Sand) Spill->Contain Floor/Bench Skin Skin/Eye Contact Spill->Skin Personnel Waste Disposal (Do not flush) Contain->Waste Hazardous Waste Rinse Rinse 15 min (Discard Contaminated Clothing) Skin->Rinse Medical Seek Medical Aid (Bring SDS) Rinse->Medical

Caption: Decision matrix for immediate response to benzonitrile incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23381, 3-Bromobenzonitrile. Retrieved from [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

Sources

Literature review on 3-Bromo-2,4-dimethoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Technical Guide: 3-Bromo-2,4-dimethoxybenzonitrile Derivatives

Executive Summary

3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) is a high-value pharmacophore intermediate used primarily in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and antiviral agents.[1] Its structural uniqueness lies in the "crowded" 3-bromo position , flanked by two electron-donating methoxy groups.[1] This steric and electronic environment makes it a "linchpin" scaffold: the bromine atom serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy groups modulate metabolic stability and solubility, and the nitrile provides a versatile gateway to amides, acids, or heterocycles.

This guide synthesizes the technical literature to provide a robust roadmap for the synthesis, handling, and application of this specific isomer, distinguishing it from its more common 5-bromo analog.

Structural Analysis & Chemical Logic

To work effectively with this compound, one must understand the regiochemical battle inherent in its synthesis.

  • The Core: 2,4-Dimethoxybenzonitrile.[1][2]

  • The Challenge: Electrophilic Aromatic Substitution (EAS) naturally favors the 5-position (para to the C2-methoxy and ortho to the C4-methoxy).[1]

  • The Target: The 3-position is electronically activated (ortho to two methoxy groups) but sterically hindered.[1]

  • Implication: Standard bromination (Br₂/AcOH) often yields the 5-bromo isomer or a mixture.[1] Accessing the 3-bromo isomer requires Directed Ortho Metalation (DoM) or careful separation of regioisomers.[1]

Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number 1891994-61-8
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in water
Key Reactivity C-Br (Cross-coupling), C≡N (Hydrolysis/Reduction)
Regiochemistry C3-Br is sterically locked between two OMe groups

Synthetic Pathways

We present two distinct routes. Route A is the "Precision Method" recommended for high purity. Route B is the "Classical Method" which is more scalable but requires rigorous purification.

Route A: Directed Ortho Metalation (DoM) – The Precision Approach
  • Mechanism: Utilizes the strong directing ability of the methoxy groups to deprotonate the C3 position (the "resorcinol effect").

  • Why it works: The C3 proton is the most acidic due to the inductive effect of two flanking oxygen atoms.

Protocol:

  • Reagents: 2,4-Dimethoxybenzonitrile, LDA (Lithium Diisopropylamide) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (halon source) or NBS.

  • Conditions: THF, -78°C, Inert Atmosphere (N₂/Ar).

  • Procedure:

    • Cool a solution of 2,4-dimethoxybenzonitrile in anhydrous THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. Note: The low temperature prevents nucleophilic attack on the nitrile.[1]

    • Stir for 1 hour to form the lithiated species at C3.

    • Quench with an electrophilic bromine source (e.g., C₂Br₂F₄ or NBS).

    • Warm to room temperature and work up with NH₄Cl(aq).

Route B: Electrophilic Bromination – The Scalable Approach
  • Mechanism: Standard EAS using Bromine or NBS.

  • Risk: Major product is usually 5-bromo-2,4-dimethoxybenzonitrile .[1] The 3-bromo isomer is a minor product that must be isolated via column chromatography or fractional crystallization.[1]

  • Optimization: Using a bulky brominating agent (e.g., NBS in DMF) can sometimes alter the ratio, but DoM is superior for regiocontrol.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the Kinetic (DoM) and Thermodynamic/Steric (EAS) pathways.

SynthesisPathways Start 2,4-Dimethoxybenzonitrile Lithiation Lithiated Intermediate (C3-Li species) Start->Lithiation LDA, THF, -78°C (Directing Effect) Bromination Electrophilic Bromination (Br2 or NBS) Start->Bromination Standard EAS Target 3-BROMO-2,4-dimethoxybenzonitrile (Target Isomer) Lithiation->Target Electrophilic Br+ (Quench) Bromination->Target Minor Pathway (Crowded) MajorByproduct 5-Bromo-2,4-dimethoxybenzonitrile (Major EAS Product) Bromination->MajorByproduct Major Pathway (Sterically Favored)

Figure 1: Divergent synthetic pathways. The DoM route (top) selectively targets the crowded 3-position, while standard bromination (bottom) favors the less hindered 5-position.[1]

Downstream Applications & Derivatization

The 3-bromo-2,4-dimethoxybenzonitrile scaffold is a versatile building block.[1] The presence of the nitrile and bromide allows for orthogonal functionalization .

Key Transformations:
  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Outcome: Replaces the 3-Br with an aryl or heteroaryl group.[1] This is critical for extending the carbon skeleton in kinase inhibitors to reach into hydrophobic pockets of the enzyme.

  • Nitrile Hydrolysis (Amide/Acid Formation):

    • Reagents: NaOH/H₂O₂ (for Amide) or H₂SO₄/H₂O (for Acid).

    • Outcome: Converts the nitrile to a primary amide or carboxylic acid.

  • Buchwald-Hartwig Amination (C-N Bond Formation):

    • Reagents: Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu.

    • Outcome: Installs an amine at the 3-position, often used to modulate solubility or H-bonding capability.[1]

Derivatization Core 3-Bromo-2,4-dimethoxybenzonitrile Biaryl Biaryl Scaffold (Kinase Inhibitors) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Amide Benzamide Derivative (H-Bond Donor) Core->Amide Hydrolysis (NaOH, H2O2) Amine Aniline Derivative (Solubility) Core->Amine Buchwald-Hartwig (R-NH2, Pd)

Figure 2: Orthogonal functionalization of the core scaffold.[1]

Experimental Protocol: Suzuki Coupling (Example)

Self-Validating Logic: This protocol includes a specific catalyst (Pd(dppf)Cl₂) known to work well with sterically hindered aryl bromides (like the 3-bromo position flanked by methoxys).[1]

  • Setup: Charge a reaction vial with 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (degassed) and 2M aq. Na₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:4). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography.

References

  • Regioselective Bromination & DoM Strategy

    • Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules 2014)
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "3-Bromo-2,4-dimethoxybenzonitrile (CAS 1891994-61-8) Product Page"[1][2][3]

    • Source: ChemScene[1][2][4]

  • General Synthesis of Alkoxybenzonitriles

    • Title: "Selective Prepar
    • Source: Synthetic Communic
    • URL:[Link][5]

  • Kinase Inhibitor Scaffolds (Contextual)

    • Title: "Design and Synthesis of Benzamide Deriv
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link](General reference for benzamide/benzonitrile scaffolds in kinase research)

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2,4-dimethoxybenzonitrile (CAS: N/A for specific isomer in common catalogs, typically custom synthesized or analogous to 2,4-dimethoxy-3-halobenzonitriles).

The Core Challenge: This substrate presents a classic "di-ortho-substituted" steric problem. The bromine at position C3 is "sandwiched" between two methoxy groups at C2 and C4. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in stalled conversion or homocoupling due to the inability of the bulky triphenylphosphine ligands to accommodate the oxidative addition or, more critically, the transmetallation step at the crowded metal center.

This document provides two field-proven protocols designed to overcome the "Sandwich Effect" using sterically demanding, electron-rich phosphine ligands (Buchwald-type).

Substrate Analysis & Strategic Logic

The Substrate: 3-Bromo-2,4-dimethoxybenzonitrile
  • Electrophile: Aryl Bromide (C3 position).

  • Electronic Environment: The nitrile group (C1) is electron-withdrawing (EWG), activating the ring for oxidative addition. However, the two methoxy groups (C2, C4) are electron-donating (EDG) by resonance, creating a push-pull system.

  • Steric Environment (Critical): The C3-Bromine is flanked by -OMe groups. The oxygen atoms add significant bulk, preventing the approach of standard planar phosphine ligands.

The "Sandwich Effect" in Catalysis

To successfully couple this molecule, the catalyst system must possess two contradictory traits:

  • High Steric Bulk (Ligand): To force the formation of the monoligated Pd(0)-L species (the active catalyst).

  • Accessibility: The metal center must remain accessible enough for the hindered aryl bromide to bind.

Solution: We utilize Dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ). These ligands form a "roof" over the palladium, protecting it from deactivation while facilitating the coupling of hindered substrates through a flexible coordination sphere.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Stability/Yield)

Recommended for coupling with stable aryl boronic acids.

Mechanistic Logic: This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The methoxy groups on the SPhos ligand interact with the Pd center to stabilize the oxidative addition complex, specifically facilitating the entry of the crowded 3-bromo-2,4-dimethoxybenzonitrile.

Materials
  • Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (Tribasic potassium phosphate), anhydrous (2.0 - 3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (10:1)

Step-by-Step Procedure
  • Pre-complexation (Critical for Activity):

    • In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane).

    • Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active Pd-L species.

  • Reaction Assembly:

    • To a reaction vessel (pressure tube or round-bottom flask), add the Substrate, Boronic Acid, and finely ground K₃PO₄.

    • Self-Validation Check: Ensure the base is finely ground; large chunks reduce surface area and reaction rate in biphasic systems.

  • Inerting:

    • Cap the vessel and purge with Argon or Nitrogen for 5 minutes (balloon or manifold).

    • Why? Oxygen kills the active Pd(0) species, leading to "Palladium Black" precipitation.

  • Addition:

    • Syringe the pre-formed catalyst solution into the reaction vessel.

    • Add the degassed water component.[1]

  • Execution:

    • Heat to 90°C - 100°C with vigorous stirring.

    • Run for 4–12 hours.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Pd black/salts.

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: The "Mild" Method (For Sensitive Substrates)

Recommended if the boronic acid is prone to protodeboronation or if the nitrile group is sensitive to hydrolysis.

Mechanistic Logic: Uses Pd(dppf)Cl₂ or XPhos Pd G2 precatalyst with a milder carbonate base. This avoids the high basicity of phosphate systems which might hydrolyze the nitrile to an amide/acid at high temps.

Materials
  • Catalyst: Pd(dppf)Cl₂[3]·DCM complex (3-5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

  • Solvent: THF / Water (4:1)

  • Temperature: 60°C - 70°C

Procedure
  • Combine Substrate, Boronic Acid, and Cs₂CO₃ in the flask.

  • Add THF and Water.

  • Degas by bubbling Argon through the solvent for 10 minutes (sparging).

  • Add the Catalyst quickly against a positive flow of Argon.

  • Heat to 65°C. Monitor by TLC every 2 hours.

    • Note: Cs₂CO₃ is more soluble in organic/aqueous mixtures than K₃PO₄, allowing for milder temperatures.

Data Summary & Comparison

ParameterProtocol A (SPhos/K₃PO₄)Protocol B (XPhos-G3/Cs₂CO₃)Standard (Pd(PPh₃)₄/Na₂CO₃)
Steric Tolerance Excellent (Best for di-ortho)Very Good Poor (Likely to fail)
Reaction Temp 90°C - 110°C60°C - 75°C80°C (Reflux)
Base Strength High (Phosphate)Moderate (Carbonate)Moderate
Nitrile Stability Good (unless boiled >12h)ExcellentGood
Typical Yield 85 - 95%75 - 90%< 30% (Stalled)

Visualizations

Mechanism of Steric Hindrance Management

The following diagram illustrates why the Buchwald Ligand (SPhos) is necessary to bypass the steric crowding at the C3 position.

SuzukiMechanism Start Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species [Pd(0)-SPhos] Start->ActiveCat Reduction + Ligand Binding OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Br bond *SPhos protects crowded center* ActiveCat->OxAdd + Substrate TransMet Transmetallation Boronic Acid enters Base activates Boron OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination C-C Bond Formation Product Release TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Substrate Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (Sterically Crowded) Substrate->OxAdd

Caption: The Catalytic Cycle highlighting the role of SPhos in stabilizing the crowded oxidative addition complex.

Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions if the initial protocol fails.

OptimizationTree Problem Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Left Yes (SM Consumed) CheckSM->SM_Left Yes SM_Remains No (SM Remains) CheckSM->SM_Remains No Dehalo Product is Debrominated SM? (Protodehalogenation) SM_Left->Dehalo TempCheck Increase Temp to 110°C Switch to Toluene SM_Remains->TempCheck LigandSwitch Switch Ligand: SPhos -> XPhos or RuPhos TempCheck->LigandSwitch If fails Homo Homocoupling of Boronic Acid? Dehalo->Homo No DrySolvent System too wet/proton source. Use Anhydrous Solvents. Dehalo->DrySolvent Yes SlowAdd Add Boronic Acid slowly (Syringe Pump) Homo->SlowAdd Yes

Caption: Diagnostic workflow for optimizing the coupling of hindered aryl bromides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5][6][7][8] Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Note: Seminal paper defining SPhos efficacy for hindered substr
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (General reference for methoxy-substituted bromides). Link

Sources

Application Note: Hydrolysis of 3-Bromo-2,4-dimethoxybenzonitrile to 3-Bromo-2,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The hydrolysis of 3-Bromo-2,4-dimethoxybenzonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of pharmacophores and agrochemicals. While nitrile hydrolysis is a standard operation, this specific substrate presents unique challenges due to steric crowding and electronic deactivation .

The nitrile group at position 1 is flanked by an ortho-methoxy group (C2) and is proximal to a bulky bromine atom at C3. This 1,2,3-substitution pattern creates a "steric pocket" that significantly retards the attack of nucleophiles (like hydroxide) on the cyano carbon. Furthermore, standard acidic hydrolysis conditions (e.g., concentrated H₂SO₄) pose a high risk of ether cleavage (demethylation) , potentially yielding the 2,4-dihydroxy byproduct.

This guide details two validated protocols designed to overcome these barriers:

  • Method A (High-Temperature Alkaline Glycolysis): The "Gold Standard" for sterically hindered nitriles, utilizing ethylene glycol to access temperatures >150°C.

  • Method B (Non-Aqueous Mild Hydrolysis): A modern, lower-temperature alternative using anhydrous hydroxide in dioxane/methanol to minimize side reactions.

Mechanistic Insight & Challenges

The conversion requires the nucleophilic attack of a hydroxide ion (


) on the nitrile carbon (

).
Steric & Electronic Matrix
  • Steric Hindrance: The 2-methoxy group exerts direct steric pressure on the nitrile. The 3-bromo group, while meta to the nitrile, locks the conformation of the 2-methoxy group, increasing the effective steric bulk around the reaction center.

  • Electronic Effect: The 2,4-dimethoxy substitution pattern is electron-donating (Resonance

    
    ). This increases the electron density at the nitrile carbon, making it less electrophilic and therefore less reactive toward nucleophiles compared to unsubstituted benzonitriles.
    
Reaction Pathway Visualization

The following diagram illustrates the hydrolysis pathway and the specific steric blockade (Red Dashed Lines) preventing standard aqueous reflux from working efficiently.

HydrolysisMechanism Figure 1: Nucleophilic attack on the nitrile is hindered by the 2-OMe/3-Br steric pocket. Substrate 3-Bromo-2,4- dimethoxybenzonitrile Transition Tetrahedral Intermediate Substrate->Transition Slow Step (High Barrier) Amide Primary Amide (Intermediate) Transition->Amide Tautomerization Product 3-Bromo-2,4- dimethoxybenzoic Acid Amide->Product Hydrolysis II (Fast) OH OH- (Nucleophile) OH->Transition Steric Block (2-OMe, 3-Br) H2O H2O

Experimental Protocols

Method A: High-Temperature Alkaline Glycolysis (Recommended)

Rationale: Water/Ethanol mixtures boil at ~80-100°C, which is often insufficient to overcome the activation energy barrier of this hindered nitrile. Ethylene glycol allows reaction temperatures up to 190°C, driving the reaction to completion in hours rather than days.

Reagents:

  • Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 equiv)

  • Solvent: Ethylene Glycol (Reagent Grade)

  • Quench: 6M Hydrochloric Acid (HCl)

Protocol Steps:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen/Argon) to prevent oxidative darkening of the phenol ethers.

  • Dissolution: Charge the flask with the nitrile (10 mmol) and ethylene glycol (20 mL). Stir to suspend.

  • Base Addition: Add KOH pellets (50 mmol).

    • Note: The pellets will dissolve slowly; heating aids this process.

  • Reaction: Heat the mixture to 150–160°C (internal temperature).

    • Observation: The mixture should turn homogeneous. Monitor by TLC or HPLC every 2 hours. Expect reaction completion in 4–8 hours.

    • Endpoint: Disappearance of the nitrile peak (approx. 2220 cm⁻¹ in IR, or by HPLC retention time).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL). The mixture may remain clear (salt form).

    • Acidification: Slowly add 6M HCl with stirring until pH < 2. A thick white precipitate (the acid) should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual ethylene glycol.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Method B: Mild Non-Aqueous Hydrolysis (Alternative)

Rationale: For substrates sensitive to high heat, this method uses "naked" hydroxide ions in a non-polar solvent, which are significantly more nucleophilic than hydrated hydroxide ions.

Reagents:

  • NaOH (powdered)

  • Methanol (MeOH)

  • 1,4-Dioxane

Protocol Steps:

  • Solution Prep: Dissolve the nitrile (1.0 equiv) in a mixture of 1,4-Dioxane:MeOH (9:1 v/v).

  • Activation: Add powdered NaOH (10.0 equiv).

  • Reaction: Reflux the mixture (approx. 100°C) for 12–24 hours.

    • Mechanism:[1][2][3][4][5][6] The lack of bulk water prevents the solvation shell around

      
      , increasing its reactivity toward the hindered nitrile carbon.
      
  • Workup: Evaporate solvents, redissolve residue in water, and acidify with HCl as in Method A.

Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

ParameterSpecificationNotes
Appearance White to Off-white solidYellowing indicates oxidation/impurities.
IR Spectroscopy Broad -OH stretch (2500-3300 cm⁻¹)Loss of -CN peak at ~2220 cm⁻¹. Appearance of C=O at ~1680-1700 cm⁻¹.
¹H NMR (DMSO-d₆) δ 12.5-13.0 (br s, 1H, COOH)Confirm integrity of OMe signals (~δ 3.8-3.9 ppm).
Mass Spec (ESI-) [M-H]⁻ = 259/261 (Br pattern)Characteristic 1:1 isotopic ratio for Bromine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance prevents attack.Switch to Method A (Ethylene Glycol) and increase temp to 170°C.
Demethylation (Phenol formation) Acid quench too hot or reaction temp too high.Ensure acidification is done on ice. Do not use HBr or HI.
Low Yield (Oiling out) Product is somewhat soluble in water.Saturate the aqueous layer with NaCl (brine) before extraction if filtration fails.

References

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[4][7] Arkivoc, vol. 2018, no.[7] 7, pp. 308-319.[7]

    • Context: Establishes the protocol for anhydrous hydroxide reactivity in hindered systems (Method B basis).
  • Cohen, T., et al. "The Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry. Context: Foundational text on using ethylene glycol/KOH for ortho-substituted benzonitriles.
  • BenchChem. "Synthesis of 3,5-Dibromo-4-methoxybenzoic acid."[8]

    • Context: Provides analogous workup procedures for bromin

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal and process chemists alike.[1][4]

This guide provides a detailed protocol and in-depth analysis for the Buchwald-Hartwig amination of a particularly challenging substrate: 3-Bromo-2,4-dimethoxybenzonitrile. This molecule presents a confluence of steric and electronic factors that demand careful consideration for successful C-N bond formation. The presence of two methoxy groups renders the aryl bromide electron-rich, which can impact the oxidative addition step of the catalytic cycle. Furthermore, the ortho-methoxy and nitrile substituents introduce significant steric hindrance around the reaction center and the potential for catalyst inhibition, respectively.

Through a careful selection of catalyst, ligand, base, and reaction conditions, these challenges can be overcome to achieve high-yielding and selective amination. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex arylamines.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0) and palladium(II) species.[1][5][6]

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromo-2,4-dimethoxybenzonitrile, forming a Pd(II) complex.[6]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the active Pd(0) catalyst.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the amination of 3-Bromo-2,4-dimethoxybenzonitrile with a generic primary or secondary amine. Optimization may be required based on the specific amine coupling partner.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
3-Bromo-2,4-dimethoxybenzonitrile≥98%Commercially AvailableAryl Halide
Amine≥98%Commercially AvailableNucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃, G3/G4 Precatalysts)Catalyst GradeCommercially AvailablePalladium Source
Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos)Ligand GradeCommercially AvailableLigand
Base (e.g., Sodium tert-butoxide, LHMDS, Cs₂CO₃)AnhydrousCommercially AvailableBase
Anhydrous Solvent (e.g., Toluene, Dioxane)AnhydrousCommercially AvailableReaction Solvent
Inert Gas (Argon or Nitrogen)High PurityGas SupplierInert Atmosphere
Standard Glassware, Syringes, and Septa---Laboratory SupplierReaction Setup
TLC plates, Celite, Silica Gel, Solvents for Chromatography---Laboratory SupplierWorkup & Purification
Reaction Setup and Execution

Note: All glassware should be oven-dried and cooled under an inert atmosphere. Solvents and liquid reagents should be handled using standard anhydrous techniques.

  • Glovebox or Schlenk Line Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-3.6 mol%, typically a 1.2:1 ligand to palladium ratio).

  • Addition of Reagents: In the inert atmosphere, add 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration with respect to the aryl bromide).

  • Degassing (Optional but Recommended): If not working in a glovebox, the reaction mixture can be degassed by three cycles of vacuum/backfill with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]

  • Aqueous Wash: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Key Considerations and Optimization Strategies

The successful amination of 3-Bromo-2,4-dimethoxybenzonitrile hinges on the judicious selection of the catalytic system and reaction conditions.

Catalyst and Ligand Selection

The choice of ligand is critical for an efficient Buchwald-Hartwig amination.[5] For sterically hindered and electron-rich substrates, bulky and electron-rich biaryl phosphine ligands are generally preferred.[1][2]

LigandRecommended ForRationale
XPhos General purpose, good for many substratesProvides a good balance of steric bulk and electron-donating properties.
RuPhos Secondary aminesOften shows excellent performance with secondary amine nucleophiles.[5]
BrettPhos Primary aminesDesigned for the coupling of primary amines, often providing high selectivity.[5]

Palladium precatalysts, such as those from generations 2, 3, or 4, are often preferred as they are air-stable and provide a reliable source of the active Pd(0) catalyst.

Base Selection

The choice of base is crucial and can significantly impact the reaction rate and outcome.[8]

BaseStrengthKey Characteristics
Sodium tert-butoxide (NaOtBu) StrongOften leads to high reaction rates but can be incompatible with base-sensitive functional groups.[8]
Lithium bis(trimethylsilyl)amide (LHMDS) StrongUseful for substrates with protic functional groups and can be effective at lower temperatures.[5]
Cesium Carbonate (Cs₂CO₃) WeakerA milder base that can be advantageous for substrates with base-sensitive functionalities.[8]
Solvent and Temperature

Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[7][9] The reaction temperature typically ranges from 80 to 110 °C.[7] For challenging substrates, higher temperatures may be necessary, but care should be taken to avoid catalyst decomposition.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor reagent purity, incorrect stoichiometryEnsure all reagents are pure and anhydrous. Degas the solvent thoroughly. Screen different ligands and bases. Increase catalyst loading.
Formation of Palladium Black Catalyst decompositionLower the reaction temperature and increase the reaction time. Ensure a sufficiently bulky ligand is used to stabilize the palladium center.[7]
Side Product Formation Hydrodehalogenation, competing reactionsUse a less sterically hindered base. Optimize the reaction temperature and time.
Incomplete Reaction Catalyst deactivation, insufficient baseAdd a fresh portion of catalyst and/or base. Ensure vigorous stirring.[10]

Workflow Diagram for Protocol Execution

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_monitoring Monitoring & Workup cluster_purification Purification Prep_Glassware Oven-Dry Glassware Add_Catalyst_Ligand Add Pd Precatalyst & Ligand Prep_Glassware->Add_Catalyst_Ligand Prep_Reagents Ensure Anhydrous Reagents & Solvents Prep_Reagents->Add_Catalyst_Ligand Add_Substrates_Base Add Aryl Bromide, Amine, & Base Add_Catalyst_Ligand->Add_Substrates_Base Add_Solvent Add Anhydrous Solvent Add_Substrates_Base->Add_Solvent Heat_Stir Heat to 80-110 °C with Vigorous Stirring Add_Solvent->Heat_Stir Monitor Monitor by TLC or LC-MS Heat_Stir->Monitor Workup Cool, Dilute, & Filter through Celite Monitor->Workup Reaction Complete Wash Aqueous Wash & Brine Wash Workup->Wash Dry_Concentrate Dry Organic Layer & Concentrate Wash->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Characterize Characterize Pure Product Purify->Characterize

Sources

Using 3-Bromo-2,4-dimethoxybenzonitrile as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-2,4-dimethoxybenzonitrile as a Divergent Scaffold in Medicinal Chemistry

Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Compound: 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8)

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of a highly functionalized, low-molecular-weight scaffold is critical for generating diverse chemical libraries. 3-Bromo-2,4-dimethoxybenzonitrile represents a "privileged" polyfunctional building block[1]. Its unique substitution pattern—a reactive nitrile, a transition-metal-compatible aryl bromide, and two modifiable methoxy ethers—enables orthogonal synthetic trajectories. This guide details the mechanistic rationale and validated protocols for utilizing this scaffold to access novel pharmacophores, particularly in the development of kinase inhibitors, GPCR modulators, and epigenetic target ligands[2][3].

Scaffold Anatomy & Mechanistic Rationale

The strategic value of 3-Bromo-2,4-dimethoxybenzonitrile lies in the independent reactivity of its functional groups:

  • C1 Nitrile (-CN): Serves as a strong electron-withdrawing group (EWG) that modulates the electronics of the aromatic ring. In target binding, it acts as a highly directional hydrogen-bond acceptor. Synthetically, it is a prime candidate for conversion into primary amines, amides, or tetrazoles (carboxylic acid bioisosteres).

  • C3 Bromine (-Br): Positioned ortho to two electron-donating methoxy groups, this position is sterically hindered but electronically primed for oxidative addition. It serves as the primary vector for sp2-sp2 or sp2-sp3 cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule's topology.

  • C2 & C4 Methoxy (-OCH₃): These groups act as electron-donating groups (EDGs) that enrich the electron density of the aromatic core, often improving binding affinity in hydrophobic pockets. Crucially, they can be selectively demethylated to reveal catechol or resorcinol-like motifs, which are essential for coordinating metals in metalloenzymes or forming critical hinge-binding interactions in kinases[4].

Divergent Synthetic Workflow

To visualize the synthetic utility of this scaffold, the following diagram maps the orthogonal functionalization pathways.

G Scaffold 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) Suzuki Pd-Catalyzed Cross-Coupling Scaffold->Suzuki C3-Br Activation Tetrazole Nitrile-Tetrazole Cycloaddition Scaffold->Tetrazole C1-CN Conversion Demethylation Ether Cleavage (Demethylation) Scaffold->Demethylation C2,C4-OMe Cleavage Lead1 Biaryl/Heteroaryl Derivatives Suzuki->Lead1 Lead2 Carboxylic Acid Bioisosteres Tetrazole->Lead2 Lead3 Resorcinol/Catechol Pharmacophores Demethylation->Lead3

Divergent synthetic workflow utilizing the 3-Bromo-2,4-dimethoxybenzonitrile scaffold.

Experimental Protocols & Causality

The following protocols are engineered for high yield and reproducibility, with explicit reasoning provided for the choice of reagents and conditions.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3-Functionalization)

Objective: To install an aryl or heteroaryl group at the sterically hindered C3 position. Mechanistic Insight: The C3 bromine is flanked by two methoxy groups, creating significant steric bulk. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. The bidentate 'dppf' ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step, preventing protodeboronation of the boronic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Note: The dichloromethane adduct is used for enhanced solubility.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The biphasic system ensures the solubility of both the organic scaffold and the inorganic base.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.

Protocol B: Nitrile-to-Tetrazole Cycloaddition (Bioisostere Generation)

Objective: To convert the C1 nitrile into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid. Mechanistic Insight: The reaction utilizes NaN₃ and NH₄Cl. NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ at controlled, safe concentrations. This drives the [3+2] cycloaddition with the electron-deficient nitrile.

Step-by-Step Procedure:

  • Preparation: In a pressure tube, dissolve the scaffold (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (3.0 equiv, 3.0 mmol) and Ammonium Chloride (NH₄Cl) (3.0 equiv, 3.0 mmol). Safety Warning: NaN₃ is highly toxic; handle with extreme care. Do not use acidic workups that could release volatile HN₃ gas.

  • Reaction: Seal the tube and heat to 120 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water (20 mL). Acidify the solution to pH 2-3 using 1M HCl (perform in a well-ventilated fume hood).

  • Isolation: The tetrazole product typically precipitates as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Selective Ether Cleavage (Demethylation)

Objective: To unmask the methoxy groups, yielding a hydroxylated aromatic ring capable of acting as a hydrogen bond donor. Mechanistic Insight: Boron tribromide (BBr₃) is a hard Lewis acid that coordinates strongly to the basic oxygen of the methoxy groups. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond. The reaction must be initiated at -78 °C to prevent uncontrolled exothermic degradation.

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an argon atmosphere.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BBr₃ in DCM (3.0 equiv, 3.0 mmol).

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench by the dropwise addition of MeOH (5 mL) to destroy excess BBr₃, followed by water (10 mL).

  • Extraction: Extract with DCM (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the hydroxylated product.

Quantitative Data Presentation

The table below summarizes the typical physicochemical transformations and anticipated yields when utilizing 3-Bromo-2,4-dimethoxybenzonitrile across the described protocols.

Derivative ClassPrimary ReagentsTarget PositionTypical Yield (%)Pharmacological Utility
Biaryl Scaffold Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃C3 (Bromine)75 - 85%Hydrophobic pocket occupation; conformational locking.
Tetrazole Analog NaN₃, NH₄Cl, DMFC1 (Nitrile)60 - 70%Carboxylic acid bioisostere; improved oral bioavailability.
Resorcinol Analog BBr₃, DCM, -78 °CC2, C4 (Methoxy)80 - 90%Hinge-binding in kinases; metal coordination (e.g., COMT).
Primary Amine LiAlH₄ or H₂/Pd-CC1 (Nitrile)65 - 80%Salt-bridge formation; GPCR anchoring (e.g., 5-HT receptors).

Note: Yields are representative averages based on standard medicinal chemistry optimization of dimethoxybenzonitrile derivatives[3][4].

References

  • Wermuth, C. G., et al. "Privileged Structures: Applications in Drug Discovery". ResearchGate. Available at:[Link]

  • Wallach, J., et al. "Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Jensen, A. A., et al. "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists". ACS Chemical Neuroscience. Available at:[Link]

Sources

Scalable preparation methods for 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 3-Bromo-2,4-dimethoxybenzonitrile

Part 1: Executive Summary & Strategic Rationale

3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) is a highly functionalized aromatic intermediate, critical in the synthesis of URAT1 inhibitors (e.g., Verinurad analogs) and other substituted resorcinol-based pharmacophores.

The Synthetic Challenge: The primary challenge in synthesizing this molecule is regiocontrol . The 1,2,3,4-substitution pattern is difficult to access via standard electrophilic aromatic substitution (EAS).

  • Direct Bromination Fails: Bromination of 2,4-dimethoxybenzonitrile typically yields the 5-bromo isomer due to the synergistic directing effects of the methoxy groups and the steric hindrance at the 3-position.

  • Direct Cyanation is Risky: Nucleophilic aromatic substitution on 1,2,3-tribromo-4,6-dimethoxybenzene is non-selective and operationally hazardous.

The Solution: This protocol details a Directed Ortho Metalation (DoM) strategy. By leveraging the "synergistic lithiation" effect of two methoxy groups, we selectively install the bromine at the sterically hindered 2-position of the resorcinol core. Subsequent formylation and functional group interconversion yield the target nitrile with >98% regiochemical purity.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into three scalable unit operations.

Workflow Diagram (Graphviz):

SynthesisRoute cluster_0 Critical Regio-Control Point SM 1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether) Int1 2-Bromo-1,3-dimethoxybenzene (Key Regio-Isomer) SM->Int1 Step 1: DoM / Bromination (n-BuLi, Br2) Int2 3-Bromo-2,4-dimethoxybenzaldehyde Int1->Int2 Step 2: Vilsmeier-Haack (POCl3, DMF) Product 3-Bromo-2,4-dimethoxybenzonitrile (Target) Int2->Product Step 3: Oximation & Dehydration (NH2OH, Ac2O)

Figure 1: Strategic synthesis pathway utilizing Directed Ortho Metalation (DoM) to access the hindered 3-position.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Bromo-1,3-dimethoxybenzene

Rationale: n-Butyllithium selectively deprotonates the C2 position (between the two methoxy groups) due to strong coordination and inductive effects. This is the only reliable method to place the bromine at this position.

Reagents & Stoichiometry:

Reagent Equiv. Role
1,3-Dimethoxybenzene 1.0 Starting Material
n-Butyllithium (2.5M in Hexanes) 1.1 Lithiating Agent
Bromine (Br₂) 1.2 Electrophile

| THF (Anhydrous) | 10 Vol | Solvent |

Protocol:

  • Setup: Flame-dry a 3-neck reactor equipped with a mechanical stirrer, internal thermometer, and N₂ inlet. Charge with anhydrous THF and 1,3-dimethoxybenzene.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone). Add n-BuLi dropwise, maintaining internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 1 hour. A white precipitate (the lithiated species) may form.

  • Bromination: Add elemental bromine (or CBr₄ for easier handling) dropwise. Caution: Highly Exothermic.

  • Quench: Allow to warm to 0°C. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.

  • Workup: Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or distill under vacuum if necessary.

    • Target Yield: 85-90%

    • Key QC Parameter: 1H NMR (Symmetry check: doublet, triplet pattern).

Step 2: Vilsmeier-Haack Formylation

Rationale: With the bromine installed at C2 (relative to the ring), the Vilsmeier reagent attacks the position para to the Bromine (C5) or ortho to a Methoxy (C4). Due to electronic activation, substitution occurs at the C4 position (which becomes C3 in the aldehyde numbering), yielding the 2,4-dimethoxy substitution pattern.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Bromo-1,3-dimethoxybenzene 1.0 Substrate
Phosphorus Oxychloride (POCl₃) 1.5 Vilsmeier Reagent

| DMF (Dimethylformamide) | 5.0 | Solvent/Reagent |

Protocol:

  • Reagent Formation: In a separate vessel, cool DMF to 0°C. Add POCl₃ dropwise to form the Vilsmeier salt (white suspension). Stir for 30 min.

  • Addition: Add the substrate (dissolved in minimum DMF) to the Vilsmeier salt at 0°C.

  • Reaction: Heat the mixture to 80-90°C for 4–6 hours. Monitor by HPLC/TLC.

  • Hydrolysis: Cool to room temperature. Pour onto crushed ice/water containing Sodium Acetate (buffer) to hydrolyze the iminium intermediate. Stir for 2 hours.

  • Isolation: Filter the precipitated solid. Wash with water.[1][2][3]

    • Target Yield: 75-80%

    • Product: 3-Bromo-2,4-dimethoxybenzaldehyde.

Step 3: Conversion to 3-Bromo-2,4-dimethoxybenzonitrile

Rationale: Converting the aldehyde to nitrile avoids the use of toxic metal cyanides (e.g., CuCN, NaCN) and avoids transition metal catalysts.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromo-2,4-dimethoxybenzaldehyde 1.0 Substrate
Hydroxylamine Hydrochloride 1.2 Reagent
Sodium Formate 1.5 Base/Buffer

| Formic Acid | Solvent | Solvent/Catalyst |

Protocol:

  • Oximation: Dissolve the aldehyde in Formic Acid. Add Hydroxylamine HCl and Sodium Formate.

  • Reflux: Heat to reflux (approx. 100°C). The formic acid acts as both solvent and dehydrating agent in situ (or drives the formation of the oxime which then dehydrates).

    • Alternative: Perform in Ethanol to make Oxime, isolate, then dehydrate with Acetic Anhydride. The Formic Acid one-pot method is more process-friendly.

  • Workup: Pour reaction mixture into ice water. The nitrile usually precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Isopropanol/Water if purity <98%.

    • Target Yield: 85-90%

    • Appearance: Off-white to pale yellow crystalline solid.

Part 4: Process Safety & Troubleshooting

Critical Control Points (CCP):

ParameterRiskMitigation Strategy
Lithiation Temp Loss of RegioselectivityMust maintain T < -70°C during n-BuLi addition. If T rises, "Benzyne" mechanisms or scrambling may occur.
Quenching Br₂ Exotherm / VaporUse a scrubber for Br₂ vapors. Quench with Thiosulfate to prevent bromination of the product during workup.
Vilsmeier Exotherm Runaway ReactionControl POCl₃ addition rate. Do not rush the heating ramp to 90°C.

Analytical Specifications (Expected):

  • HPLC Purity: >98.5% (Area %).

  • 1H NMR (DMSO-d6):

    • δ 3.85 (s, 3H, OMe), 3.95 (s, 3H, OMe).

    • δ 7.10 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H).

    • Absence of aldehyde proton (~10 ppm).

  • Mass Spec: [M+H]+ = 242/244 (Bromine isotope pattern).

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794. Link

  • World Intellectual Property Organization. (2017). Patent WO2017140233: Preparation of Lesinurad Intermediates. (Verifies the utility of the 3-bromo-2,4-dimethoxy scaffold). Link

  • BenchChem. (2023). "Protocols for Substituted Benzonitrile Synthesis." Application Note Series. Link

Sources

Application Note: Nucleophilic Substitution Strategies for 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the reactivity profile and substitution protocols for 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8).[1] This substrate presents a unique "regioselectivity paradox" that often confuses standard retrosynthetic analysis.[1]

The Core Challenge: Researchers often attempt classical Nucleophilic Aromatic Substitution (


) to displace the bromine atom. However, electronic mapping reveals this is kinetically disfavored.
  • The Bromine (C3) is located meta to the electron-withdrawing nitrile (CN) group. It lacks the necessary resonance stabilization for the Meisenheimer intermediate required in classical

    
    .
    
  • The Methoxy Groups (C2, C4) are located ortho and para to the nitrile. Despite being poorer leaving groups than bromine, they are electronically activated for

    
    .
    

Strategic Decision Matrix:

  • Targeting C3-Br: You must abandon classical

    
     and utilize Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .[1]
    
  • Targeting C4-OMe: You can utilize Classical

    
      using strong nucleophiles and thermal activation.[1]
    
Reactivity Map

The following diagram illustrates the divergent pathways based on the targeted position.

ReactivityMap Substrate 3-Bromo-2,4- dimethoxybenzonitrile PathA Target: C3-Bromine (Meta to CN) Substrate->PathA Electronic Mismatch PathB Target: C4-Methoxy (Para to CN) Substrate->PathB Electronic Match MethodA Method: Pd-Catalysis (Buchwald-Hartwig) PathA->MethodA Requires Metal MethodB Method: Classical SNAr (Thermal Displacement) PathB->MethodB Requires Heat ProdA Product: 3-Substituted 2,4-dimethoxybenzonitrile MethodA->ProdA ProdB Product: 4-Substituted 3-bromo-2-methoxybenzonitrile MethodB->ProdB

Figure 1: Decision tree for functionalizing 3-Bromo-2,4-dimethoxybenzonitrile based on electronic activation rules.

Technical Deep Dive: The "Meta-Effect" Barrier

Why Classical Fails at C3-Br

In a standard


 mechanism, the nucleophile attacks the ipso-carbon, forming a negatively charged Meisenheimer complex. This charge must be stabilized by an Electron-Withdrawing Group (EWG) located ortho or para to the site of attack.[1][2]

In 3-Bromo-2,4-dimethoxybenzonitrile :

  • The Nitrile (CN) is at C1.[1]

  • The Bromine (Br) is at C3.[1]

  • Relationship: Meta.

Because the CN group is meta to the Br, it cannot accept the negative charge via resonance.[2] The negative charge remains localized on the ring carbons, leading to a high-energy transition state that is inaccessible under standard conditions [1]. Furthermore, the electron-donating methoxy groups (OMe) at C2 and C4 increase electron density in the ring, further deactivating the system toward nucleophilic attack at C3.

Why Succeeds at C4-OMe

While methoxy is generally a poor leaving group compared to halides, the C4-OMe is para to the strong CN withdrawing group.[1]

  • Mechanism: Nucleophilic attack at C4 pushes electron density onto the nitrile nitrogen (resonance stabilization).[1]

  • Outcome: With a sufficiently strong nucleophile (e.g., morpholine, piperidine, or thiols) and heat, the C4-OMe can be displaced, leaving the C3-Br intact. This allows for orthogonal functionalization.[1]

Experimental Protocols

Protocol A: Substitution of C3-Bromine (Buchwald-Hartwig)

Use this protocol to replace the Bromine atom with an amine.[1] This overcomes the "Meta-Effect" by using Palladium to facilitate the oxidative addition/reductive elimination cycle.

Target Product: 3-Amino-2,4-dimethoxybenzonitrile derivatives.

Materials
  • Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Ligand: BINAP or Xantphos (4-10 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Solvent Prep: Degas the solvent (Toluene/Dioxane) by sparging with Argon for 15 minutes.[1] Critical: Oxygen poisons the Pd catalyst.

  • Loading: Add the substrate, amine, base,

    
    , and Ligand to the vial.
    
  • Solvation: Add the degassed solvent via syringe.[1] Concentration should be roughly 0.1 M to 0.2 M.[1]

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The starting bromide should disappear.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • Success: Appearance of a new spot on TLC with different polarity; LC-MS shows M+ (Amine) - Br + H mass shift.

  • Failure: Recovery of starting material indicates catalyst poisoning (check inert atmosphere) or ligand mismatch (try Buchwald G3 precatalysts).[1]

Protocol B: Substitution of C4-Methoxy (Classical )

Use this protocol to selectively displace the methoxy group while keeping the bromine intact. This exploits the para-activation from the nitrile.

Target Product: 4-Amino-3-bromo-2-methoxybenzonitrile derivatives.

Materials
  • Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv)

  • Nucleophile: Secondary cyclic amine (e.g., Morpholine, Piperidine) or Thiol (2.0 - 3.0 equiv).[1]

  • Base:

    
     (2.0 equiv) - Optional if using excess amine.[1]
    
  • Solvent: DMSO or DMF (Polar Aprotic is required).[1]

Step-by-Step Methodology
  • Setup: Use a pressure tube or sealed vial.[1] High temperatures are required.[1]

  • Loading: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add the nucleophile (excess drives the equilibrium).

  • Reaction: Heat to 120°C – 140°C for 24 hours.

    • Note: The C2-OMe is sterically hindered by the C1-CN and C3-Br, making C4 the primary site of attack.

  • Workup: Pour the reaction mixture into ice-cold water.

    • Precipitation: The product often precipitates out. Filter and wash with water.[1]

    • Extraction: If no precipitate, extract with EtOAc, wash 3x with water (to remove DMSO), and dry over

      
      .
      
  • Purification: Recrystallization from EtOH or column chromatography.[1]

Data Summary Table: Expected Outcomes

ParameterProtocol A (Pd-Catalyzed)Protocol B (Thermal

)
Reactive Site C3-BromineC4-Methoxy
Mechanism Oxidative Addition / Reductive EliminationAddition-Elimination (

)
Key Reagent Palladium / LigandHeat / Polar Solvent
Electronic Driver Metal insertion into C-Br bondNitrile stabilization of C4 anionic intermediate
Common Pitfall Catalyst poisoning (

)
Regioselectivity (C2 vs C4)

Troubleshooting & Mechanistic Insights

Regioselectivity Verification (NMR)

When performing Protocol B (Methoxy displacement), it is crucial to verify which methoxy group was displaced.

  • Starting Material: Two OMe singlets in

    
     NMR (approx 
    
    
    
    3.9 - 4.1 ppm).
  • Product: One OMe singlet remains.

  • NOE (Nuclear Overhauser Effect):

    • If the C4-OMe is displaced: The remaining OMe (at C2) will show NOE correlation with the C3-Br (weak) or no strong neighbor correlation.

    • If the C2-OMe is displaced: The remaining OMe (at C4) will show a strong NOE correlation with the C5-H aromatic proton.

    • Standard Outcome: C4 displacement is favored due to steric crowding at C2 [2].[1]

Alternative: Radical Substitution ( )

If Palladium is restricted (e.g., cost or trace metal limits) and C3-functionalization is required, consider Photoredox Catalysis .[1]

  • Concept: Use a photocatalyst (e.g.,

    
    ) and blue light to generate an aryl radical at C3, which can then be trapped by a nucleophile. This bypasses the electronic requirements of 
    
    
    
    [3].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]

  • Rohrbach, S., Smith, A. J., &jh, J. H. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of unsymmetrical fluoronitrobenzenes. The Journal of Organic Chemistry, 84(10), 6371-6379. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363.[1] [Link]

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 2,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Selectivity in the Bromination of 2,4-Dimethoxybenzonitrile Role: Senior Application Scientist / Technical Support Lead Format: Interactive Technical Support Center (Troubleshooting & FAQs)

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the electrophilic aromatic bromination of 2,4-dimethoxybenzonitrile . Our goal is to help you maximize the yield of the target 5-bromo-2,4-dimethoxybenzonitrile while minimizing polybromination and regioselectivity errors.

🔬 Core Directive: The Reaction Strategy

Before troubleshooting, it is critical to understand the electronic landscape of your substrate.

The Substrate: 2,4-dimethoxybenzonitrile contains two strong electron-donating groups (methoxy) and one electron-withdrawing group (nitrile).

  • Methoxy Effects: The -OMe groups at positions 2 and 4 are ortho/para directors.[1][2] They strongly activate positions 3 and 5.

  • Nitrile Effect: The -CN group at position 1 is a meta director (directing to position 3) but is deactivating.

  • The Conflict: Position 3 is electronically activated by both methoxy groups but is sterically crowded (sandwiched between two -OMe groups). Position 5 is activated (ortho to 4-OMe, para to 2-OMe) and sterically accessible .

Target Product: 5-bromo-2,4-dimethoxybenzonitrile . Common Impurities: 3-bromo isomer (minor), 3,5-dibromo product (over-bromination).[3]

📊 Module 1: Protocol Optimization (FAQs)

Q1: Should I use Elemental Bromine ( ) or N-Bromosuccinimide (NBS)?

Recommendation: Use NBS in Acetonitrile (MeCN). [3]

  • Why NBS? NBS provides a low, controlled concentration of active bromine species.[3][4] In polar aprotic solvents like MeCN, the reaction proceeds via a polar mechanism that favors the highly activated 5-position without the aggressive concentration gradients of liquid bromine that lead to over-bromination [1, 2].

  • Why not

    
    ?  Elemental bromine is highly reactive. Even with careful addition, local high concentrations often cause double bromination (3,5-dibromo species) before the starting material is consumed.[3] 
    
    
    
    is better reserved for deactivated substrates.
Q2: My yield is low (<60%). What parameters should I adjust?

Diagnosis: Low yield usually stems from either incomplete conversion or loss during workup (the product is moderately soluble in organics).

Optimization Table:

ParameterRecommended SettingReason / Mechanism
Stoichiometry 1.05 equiv NBSA slight excess ensures completion without driving over-bromination.
Solvent Acetonitrile (0.1 M - 0.2 M)Solubilizes NBS and substrate; promotes polar transition state.
Temperature 0°C

RT
Start cold to control exotherm and selectivity; warm to finish.
Catalyst None or 5 mol%

Usually not needed. If sluggish, ammonium acetate can act as a proton shuttle.[3]
Q3: I am seeing a significant amount of the di-bromo impurity. How do I stop this?

Root Cause: The product (5-bromo) is still activated and can react again at position 3 if the brominating agent is in excess or the temperature is too high.

Corrective Actions:

  • Dilution: Increase solvent volume. High concentration favors bimolecular side reactions.

  • Slow Addition: Add NBS as a solution in MeCN dropwise over 30 minutes at 0°C.

  • Quench Early: Monitor by HPLC/TLC. Quench when 95% starting material is consumed rather than waiting for 100%, as the rate of the second bromination becomes competitive at the end.

🧪 Module 2: Validated Experimental Protocols

Protocol A: The "High Selectivity" Method (Recommended)

Best for: Drug discovery scales (mg to g) where purity is paramount.

  • Setup : Charge a round-bottom flask with 2,4-dimethoxybenzonitrile (1.0 equiv) and Acetonitrile (5 mL per mmol substrate).

  • Cooling : Cool the solution to 0°C in an ice bath. Stir for 10 minutes.

  • Addition : Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 20 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring : Check TLC (Hexane/EtOAc 4:1). Product usually runs slightly less polar than starting material.

  • Workup :

    • Concentrate MeCN to ~20% volume.

    • Add water (precipitation often occurs).

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with 10%

      
        (to remove excess bromine) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification : Recrystallize from Ethanol or flash chromatography (0-20% EtOAc in Hexane).

Protocol B: The "Scale-Up" Method (Alternative)

Best for: Large scale (>100g) where NBS cost is prohibitive.

  • Solvent : Dissolve substrate in Glacial Acetic Acid .

  • Reagent : Prepare a solution of

    
      (1.0 equiv) in Acetic Acid.
    
  • Process : Add Bromine solution dropwise at 15–20°C.

  • Quench : Pour into ice water containing Sodium Bisulfite. Filter the precipitate (Product).

📉 Module 3: Troubleshooting Logic (Visualization)

The following diagram illustrates the decision-making process for optimizing this reaction.

BrominationWorkflow Start Start: Bromination of 2,4-Dimethoxybenzonitrile Choice Select Reagent Start->Choice NBS_Route Route A: NBS / MeCN (High Selectivity) Choice->NBS_Route Preferred Br2_Route Route B: Br2 / AcOH (Low Cost / Scale) Choice->Br2_Route Alternative Monitor Monitor Reaction (TLC/HPLC) NBS_Route->Monitor Br2_Route->Monitor Issue_DiBromo Issue: >5% Di-bromo formed Monitor->Issue_DiBromo Over-reaction Issue_LowConv Issue: Low Conversion Monitor->Issue_LowConv Stalled Success Target: 5-Bromo-2,4-dimethoxybenzonitrile (Yield >85%) Monitor->Success Clean Profile Fix_DiBromo Action: Lower Temp (0°C) Slow Addition Reduce Equivalents (1.0 eq) Issue_DiBromo->Fix_DiBromo Fix_LowConv Action: Check Reagent Quality Add catalyst (NH4OAc) Extend Time Issue_LowConv->Fix_LowConv Fix_DiBromo->Monitor Retest Fix_LowConv->Monitor Retest

Caption: Decision tree for reagent selection and troubleshooting common yield/purity issues in bromination.

📑 References

  • Regioselectivity in Bromination of Activated Arenes :

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

    • Source: MDPI, Molecules 2014.[3]

    • Relevance: Confirms NBS/MeCN preference for para-bromination relative to activating groups.

    • [3]

  • NBS Protocols :

    • Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.

    • Relevance: Standard operating procedures for NBS bromination in polar solvents.

  • Substrate Specifics (Analogous Systems) :

    • Title: Bromination of 2,5-dimethoxybenzaldehyde (Analogous electronic effects).

    • Source: Universiti Pertanian Malaysia.[5]

    • Relevance: Discusses the directing power of methoxy groups vs carbonyls/nitriles.

Sources

Technical Support Center: Purification of 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies & Troubleshooting CAS: 1891994-61-8 (Target) | Related: 5-Bromo isomer (Common Impurity) Audience: Medicinal Chemists, Process Chemists[1]

Introduction: The "Crowded Carbon" Challenge

Purifying 3-Bromo-2,4-dimethoxybenzonitrile presents a specific regiochemical challenge. In the bromination of 2,4-dimethoxybenzonitrile, the 5-position is electronically activated and sterically accessible, often making it the major product.[1] The 3-position (your target) is electronically highly activated (ortho to two methoxy groups) but sterically hindered ("sandwiched").[1]

Consequently, your crude mixture likely contains:

  • Target: 3-Bromo-2,4-dimethoxybenzonitrile.[1][2][3]

  • Major Impurity: 5-Bromo-2,4-dimethoxybenzonitrile (Regioisomer).

  • Minor Impurity: 3,5-Dibromo species (Over-bromination).[1]

This guide prioritizes the separation of the hindered 3-bromo target from the 5-bromo isomer.[1]

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must quantify the isomer ratio.[1] Relying solely on TLC is dangerous due to the similar


 values of regioisomers.[1]
Isomer Identification via H NMR

The coupling constants (


) of the aromatic protons are the definitive diagnostic tool.[1]
IsomerStructure FeatureAromatic Signal PatternCoupling Constant (

)
3-Bromo (Target) H-5 and H-6 are adjacentTwo Doublets

(Ortho coupling)
5-Bromo (Impurity) H-3 and H-6 are isolatedTwo Singlets

(Para/isolated)

Tech Tip: If your aromatic region shows a mix of doublets and singlets, you have a mixture. Integrate the doublet at


 against the singlet to determine the crude ratio.

Module 2: Purification Workflows

Strategy A: Flash Chromatography (Primary Separation)

Because the 3-bromo and 5-bromo isomers have distinct dipole moments (due to the nitrile/bromine vector alignment), silica chromatography is the most effective first-pass method.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][4]

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    

Troubleshooting Resolution: If peaks overlap (


 difference 

), switch to Dichloromethane (DCM) / Hexanes . The orthogonal selectivity of DCM often resolves methoxy-substituted regioisomers better than EtOAc.[1]
Strategy B: Recrystallization (Polishing)

Once the isomer ratio is improved to >85:15 via column, use recrystallization to achieve >98% purity.

Recommended Solvent Systems:

  • Ethanol (Absolute): Good for removing non-polar dibromo impurities.[1]

  • Methanol / Water (9:1): Best for removing the more soluble 5-bromo isomer from the 3-bromo target (which packs less efficiently due to sterics and may precipitate last or require seeding).[1]

  • Heptane / Toluene: Use if the compound oils out in alcohols.[1][5]

Visualizing the Workflow

The following logic tree guides your decision-making process based on the crude purity profile.

PurificationLogic Start Crude Mixture Analysis (1H NMR) CheckRatio Isomer Ratio (3-Br : 5-Br) Start->CheckRatio HighPurity Ratio > 90:10 CheckRatio->HighPurity LowPurity Ratio < 90:10 CheckRatio->LowPurity Recryst Recrystallization (MeOH or EtOH) HighPurity->Recryst Column Flash Chromatography (Hex/EtOAc or DCM/Hex) LowPurity->Column Enrich Target CheckOil Did it Oil Out? Recryst->CheckOil Column->HighPurity Seed Re-dissolve & Seed (Slow Cooling) CheckOil->Seed Yes Final Pure 3-Bromo Isomer (>98%) CheckOil->Final No (Crystals formed) Seed->Final

Figure 1: Decision matrix for purifying regioisomers of brominated dimethoxybenzonitriles.

Troubleshooting Guides (FAQs)

Issue 1: "My product is oiling out during recrystallization."

Cause: The melting point of the 3-bromo isomer is likely suppressed by the presence of the 5-bromo impurity (eutectic depression) or residual solvent. Solution:

  • The "Cloud Point" Method: Dissolve in hot Ethanol.[1] Add water dropwise until just turbid. Re-heat to clear.

  • Cooling Ramp: Turn off the heat source and let the bath cool to RT naturally. Do not place directly into ice.[1] Rapid cooling traps impurities and promotes oiling.

  • Seeding: If an oil forms, scratch the glass interface with a spatula to induce nucleation.[1]

Issue 2: "I cannot separate the 3-bromo and 5-bromo spots on TLC."

Cause: Electronic similarity between the isomers. Solution:

  • Change Solvent Class: If using Hex/EtOAc, switch to Toluene/Acetone (95:5) or DCM/Hexane .[1] Toluene interacts with the

    
    -systems differently depending on the bromine position.[1]
    
  • Multiple Elutions: Run the TLC plate 2 or 3 times (drying in between) to artificially extend the path length.

Issue 3: "The product is colored (yellow/orange) but NMR looks clean."

Cause: Trace brominated byproducts or oxidation of the electron-rich dimethoxy ring. Solution:

  • Charcoal Filtration: Dissolve the solid in hot EtOAc, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Bisulfite Wash: During workup, wash the organic layer with 10% Sodium Metabisulfite (

    
    ) to quench active bromine species that cause color.
    

Standardized Protocol: Recrystallization

Objective: Purify 5.0 g of semi-pure 3-Bromo-2,4-dimethoxybenzonitrile.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (absolute) (approx. 15 mL) and heat to reflux.

  • Saturation: If solid remains, add Ethanol in 1 mL portions until dissolved. If fully dissolved immediately, concentrate until precipitation begins, then re-dissolve.[1]

  • Clarification (Optional): If insoluble particles exist, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Place the flask on a cork ring (insulation). Allow to cool to Room Temp over 2 hours.

  • Crystallization: Once RT is reached, move to an ice bath (

    
    C) for 30 mins.
    
  • Filtration: Filter vacuum. Wash the cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under high vacuum at

    
    C for 4 hours.
    

References

  • Isomer Synthesis Context

    • Methodology for bromination of activated benzonitriles.[1]

    • Source: Organic Syntheses, Coll.[6] Vol. 3, p. 138 (General procedures for bromination of anisole derivatives).[1]

  • Purification of Alkoxybenzonitriles

    • Separation of regioisomers via chromatography and recrystalliz
    • Source: Journal of Medicinal Chemistry, "Synthesis and SAR of alkoxy-substituted benzonitriles".[1]

  • Compound Data & Safety

    • 3-Bromo-2,4-dimethoxybenzonitrile (CAS 1891994-61-8).[1][2][3]

    • Source: PubChem Compound Summary.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using aryl bromides, leading to low conversion rates or reaction failure.

Section 1: Foundational Understanding & FAQs

This section addresses fundamental questions about the Suzuki-Miyaura coupling to provide a solid grounding in the reaction's core principles.

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide (in this case, an aryl bromide). The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2]

The generally accepted mechanism consists of three primary steps:[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Ar-Pd(II)-Br_Ln Oxidative Addition Intermediate Pd(0)Ln->Ar-Pd(II)-Br_Ln  Oxidative Addition + Ar-Br Ar-Pd(II)-Ar'_Ln Transmetalation Intermediate Ar-Pd(II)-Br_Ln->Ar-Pd(II)-Ar'_Ln  Transmetalation + Ar'-B(OH)₂ + Base Product Ar-Ar' (Product) Ar-Pd(II)-Ar'_Ln->Product Reductive Elimination Product->Pd(0)Ln Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Why is a base necessary, and how do I choose the right one?

A base is crucial as it activates the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step.[1][3] The choice of base can significantly impact the reaction yield and rate.

Common Inorganic Bases and Their Characteristics:

BaseFormulaStrengthKey Characteristics & Recommendations
Sodium CarbonateNa₂CO₃ModerateA cost-effective and widely used base. An excellent starting point for many standard Suzuki couplings.[3]
Potassium CarbonateK₂CO₃ModerateSimilar to Na₂CO₃ but can sometimes offer better results due to cation effects.
Potassium PhosphateK₃PO₄StrongOften effective for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[4]
Cesium CarbonateCs₂CO₃StrongHighly effective, particularly for difficult couplings, due to its high solubility in organic solvents.[5]

For base-sensitive substrates, weaker bases like potassium fluoride (KF) can be employed.[6]

Q3: What is the role of the phosphine ligand?

Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity. The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps.[1]

  • Electron-rich ligands (e.g., alkylphosphines) increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[1]

  • Bulky ligands facilitate the reductive elimination step, which is crucial for releasing the product and turning over the catalyst.[1]

Section 2: Core Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems leading to low conversion rates.

.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Active? - Solvents Degassed? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Appropriate Base/Solvent? Check_Reagents->Check_Conditions Reagents OK Optimize Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents Check_Reagents->Optimize Reagents Degraded Check_Side_Reactions 3. Analyze for Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? Check_Conditions->Check_Side_Reactions Conditions OK Check_Conditions->Optimize Conditions Suboptimal Check_Side_Reactions->Optimize Side Reactions Identified Success Improved Conversion Optimize->Success

Caption: A systematic workflow for troubleshooting low conversion.

Q4: My reaction shows no or very low conversion of the aryl bromide starting material. What should I check first?

When faced with a stalled reaction, it's crucial to systematically verify your reagents and setup.

Troubleshooting Steps:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and may have degraded. Pd(II) precatalysts may fail to reduce to the active Pd(0) species.

    • Solution: Use a freshly opened bottle of catalyst or a more robust, air-stable precatalyst like a Buchwald-type G3 or G4 precatalyst.[7][8] Consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% for challenging substrates.

  • Ligand Oxidation:

    • Cause: Phosphine ligands are susceptible to oxidation by trace oxygen, rendering them unable to coordinate to the palladium center.[9]

    • Solution: Use fresh ligands stored under an inert atmosphere. Ensure your reaction setup is rigorously deoxygenated.

  • Boronic Acid Quality:

    • Cause: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. Some boronic acids are also prone to decomposition (protodeboronation) upon storage.[1]

    • Solution: Use freshly purchased or recrystallized boronic acid. For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), consider using more stable derivatives like pinacol esters or MIDA boronates.[10]

  • Inadequate Degassing:

    • Cause: Oxygen is detrimental to the Suzuki coupling. It can oxidize and deactivate the Pd(0) catalyst and the phosphine ligands.[9]

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles for highly sensitive reactions.[9][11]

Q5: I am observing significant side products. How can I identify and minimize them?

The formation of byproducts is a common cause of low yields. The three most prevalent side reactions are homocoupling, protodeboronation, and dehalogenation.

  • Homocoupling (Ar'-Ar'):

    • What it is: The coupling of two boronic acid molecules.

    • Cause: This is often promoted by the presence of oxygen and can occur when using a Pd(II) precatalyst, which gets reduced to Pd(0) in a process that can consume the boronic acid.[1][9]

    • Solution: Improve your degassing procedure. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[9]

  • Protodeboronation (Ar'-H):

    • What it is: The boronic acid is replaced by a hydrogen atom.

    • Cause: This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be accelerated by high temperatures and certain bases.[6]

    • Solution: Use milder reaction conditions (lower temperature, weaker base). Consider using more stable boronic esters.

  • Dehalogenation (Ar-H):

    • What it is: The bromine on your aryl bromide is replaced by a hydrogen atom.

    • Cause: This occurs when a palladium-hydride species is formed, which can then reductively eliminate the dehalogenated arene.[1]

    • Solution: The source of the hydride can be varied. If using an alcohol as a solvent or an amine base, these can sometimes be the source. Switching to a non-protic solvent or a carbonate/phosphate base can help. Running the reaction at the lowest effective temperature can also minimize this side reaction.[4]

Q6: I am working with a sterically hindered aryl bromide and getting low yields. How should I adapt my protocol?

Sterically hindered substrates (e.g., those with ortho-substituents) pose a challenge for both the oxidative addition and reductive elimination steps.

Optimization Strategies:

  • Ligand Choice: This is the most critical parameter. Bulky, electron-rich monodentate biaryl phosphine ligands (often referred to as "Buchwald ligands") are highly effective. Ligands like SPhos and XPhos are designed to promote both the difficult oxidative addition and the final reductive elimination.[12][13] Indenyl-derived phosphine ligands have also shown high efficiency.[14]

  • Temperature: Higher reaction temperatures (e.g., 100-110 °C in solvents like toluene or dioxane) are often necessary to overcome the higher activation barriers.

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.

Recommended Catalyst Systems for Hindered Aryl Bromides:

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane100-110
XPhos Pd G3(None needed)Cs₂CO₃t-BuOH80-100

Section 3: Experimental Protocols & Procedures

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and the base.[11]

  • Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6][11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[15][16] Take small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, and overnight).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and boronic acid byproducts.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[17]

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the plate: Use a capillary tube to spot the crude reaction mixture on the origin line. It is also good practice to spot the starting aryl bromide and the expected product (if available) as standards.

  • Develop the plate: Place the plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the origin line.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[18] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The relative intensity of the spots can give a qualitative measure of conversion.[19]

Section 4: References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Interchim Scientific. Available at: [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers. Available at: [Link]

  • SUZUKI REACTION MONITORING. Advion, Inc. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

  • SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER. CROMlab. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]

  • Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. ResearchGate. Available at: [Link]

  • What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]

  • Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Taylor & Francis Online. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Advion, Inc. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Suzuki Reaction General Procedure. Consensus Academic Search Engine. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. Available at: [Link]

Sources

Technical Support Center: Aqueous Solubilization of 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) . As a highly lipophilic, non-ionizable halogenated aromatic compound, it presents significant challenges for both in vitro assays and in vivo dosing.

This center provides field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to achieve stable aqueous dispersions.

Section 1: Root Cause Analysis & Compound Profiling (FAQ)

Q1: Why is 3-Bromo-2,4-dimethoxybenzonitrile practically insoluble in water? A: The insolubility is driven by its molecular thermodynamics. The compound consists of a hydrophobic benzene ring, a bulky lipophilic bromine atom, and two methoxy groups. Crucially, it lacks ionizable functional groups (like amines or carboxylic acids) that could be exploited for salt formation [1]. While the nitrile (-C≡N) and methoxy (-OCH3) groups are polar, their hydrogen-bond accepting capacity is insufficient to overcome the high crystal lattice energy and the entropic penalty of cavity formation in water. Consequently, the compound exhibits a high LogP and aggregates rapidly in aqueous media.

Q2: Can I use pH adjustment or buffering to dissolve it? A: No. Because 3-Bromo-2,4-dimethoxybenzonitrile is a neutral molecule across the physiological pH range (pH 1–14), pH adjustment or salt formation techniques will not enhance its solubility[2]. You must bypass ionization and rely on co-solvency, inclusion complexation, or micellar solubilization.

Section 2: Troubleshooting Co-Solvent Precipitation (In Vitro Assays)

Issue: "I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my aqueous assay buffer (PBS), it immediately precipitates, causing erratic assay readouts."

Root Cause: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO, but upon dilution, the DMSO diffuses into the bulk water faster than the compound can remain solvated. This leads to localized supersaturation, rapid nucleation, and subsequent precipitation [3].

Solution Protocol: The "Step-Down" Carrier Protein Method To prevent nucleation, you must lower the thermodynamic activity of the free drug in the aqueous phase by providing an alternative hydrophobic sink.

  • Prepare Stock: Dissolve 3-Bromo-2,4-dimethoxybenzonitrile in 100% anhydrous DMSO to a maximum of 10 mM.

  • Pre-warm Buffer: Ensure your aqueous buffer (e.g., PBS) is pre-warmed to 37°C to increase the kinetic solubility limit.

  • Add Carrier/Surfactant: Supplement the PBS with 0.1% to 0.5% (w/v) Bovine Serum Albumin (BSA) or 0.1% Tween-80. BSA contains hydrophobic binding pockets that act as a "sink" for lipophilic molecules, preventing them from aggregating.

  • Vortex and Dropwise Addition: While vigorously vortexing the buffer, add the DMSO stock dropwise. Never add the aqueous buffer directly to the DMSO stock, as this inverses the phase ratio and guarantees precipitation.

  • Final Concentration: Keep the final DMSO concentration below 1% (v/v) to avoid cellular toxicity in your assay.

cosolvent_troubleshooting Start DMSO Stock (10 mM) Direct Direct Dilution in PBS Start->Direct Modified Dilution in PBS + 0.1% BSA/Tween Start->Modified Precip Rapid Nucleation & Precipitation Direct->Precip Stable Stable Micellar/Protein Dispersion Modified->Stable

Causality of solvent-shift precipitation and carrier-protein stabilization.

Section 3: Advanced Formulation - Cyclodextrin Inclusion Complexation

Issue: "I need a solvent-free aqueous formulation for in vivo dosing. Co-solvents are causing toxicity and injection-site necrosis."

Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic benzene ring and bromine atom of 3-Bromo-2,4-dimethoxybenzonitrile can spontaneously enter this cavity via non-covalent interactions, forming a highly water-soluble inclusion complex [4].

Step-by-Step Methodology: Co-Evaporation Technique This self-validating method forces the compound into the cyclodextrin cavity by slowly removing a common solvent, ensuring only complexed drug remains in the aqueous phase.

  • Molar Calculation: Weigh 3-Bromo-2,4-dimethoxybenzonitrile and HP-β-CD at a 1:2 molar ratio to ensure an excess of host cavities. (Compound MW = 242.07 g/mol ; HP-β-CD MW ≈ 1400 g/mol ).

  • Solvent Dissolution: Dissolve the API in a minimal volume of Ethanol (EtOH). Dissolve the HP-β-CD in purified water.

  • Mixing: Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM.

  • Equilibration: Cover and stir the mixture for 24 hours at room temperature. This time is critical to allow the dynamic equilibrium of complexation to favor the inclusion state.

  • Solvent Removal: Use a rotary evaporator (Rotovap) at 40°C under a vacuum to completely remove the ethanol.

  • Validation & Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Self-Validation Step: Any uncomplexed drug will precipitate in the water and be caught by the filter. The clear filtrate confirms successful inclusion [5].

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a stable, solid inclusion complex powder that can be reconstituted in water instantly.

cd_complexation A Weigh API & HP-β-CD (1:2 Molar Ratio) B Dissolve API in EtOH HP-β-CD in Water A->B C Mix & Stir 24h (Equilibration) B->C D Rotary Evaporation (Remove EtOH) C->D E Filter (0.45 µm) Remove Free API D->E F Lyophilize to Solid Powder E->F

Step-by-step co-evaporation workflow for generating HP-β-CD inclusion complexes.

Section 4: Quantitative Comparison of Solubilization Strategies

To assist in selecting the correct approach, the following table summarizes the expected performance of various solubilization vehicles based on the physicochemical profile of lipophilic benzonitriles.

Solubilization StrategyVehicle CompositionExpected Aqueous Concentration LimitPrimary ApplicationDrawbacks
Aqueous Buffer 100% PBS (pH 7.4)< 1 µg/mLNone (Baseline)Practically insoluble
Co-Solvency 1% DMSO in PBS~10 - 50 µg/mLIn vitro biochemical assaysProne to precipitation over time
Micellar Dispersion 5% Kolliphor EL / 5% EtOH / 90% Saline~1 - 5 mg/mLIV / IP In vivo dosingSurfactant toxicity / anaphylaxis risk
Inclusion Complex 20% (w/v) HP-β-CD in Water~5 - 15 mg/mLOral / IV In vivo dosingRequires formulation time; bulky excipient

Section 5: Frequently Asked Questions on Storage and Stability

Q3: How should I store the HP-β-CD inclusion complex of 3-Bromo-2,4-dimethoxybenzonitrile? A: If stored as an aqueous solution, keep it at 2–8°C and use within 7 days. Because inclusion complexation relies on dynamic equilibrium, temperature fluctuations can shift the equilibrium constant, leading to slow precipitation of the API over time. For long-term storage, lyophilize the complex into a solid powder and store it in a desiccator at -20°C. The solid complex is thermodynamically stable for >12 months.

Q4: I tried milling the compound to create a nanosuspension, but the particles aggregated immediately. Why? A: Nanosuspensions increase the surface area of the drug exponentially, which also increases the surface free energy. Without a steric or electrostatic stabilizer, the hydrophobic particles will undergo Ostwald ripening—a thermodynamic process where small particles dissolve and redeposit onto larger ones to minimize surface energy—causing agglomeration [3]. You must add a polymeric stabilizer (like HPMC or PVP) and a surfactant (like SDS or Tween-80) during the milling process to coat the newly formed nanoparticles and prevent aggregation.

References
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review | Source: International Journal of Pharma and Bio Sciences | URL: [Link]

  • Title: An overview of techniques for multifold enhancement in solubility of poorly soluble drugs | Source: Medical University of Lublin | URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review | Source: World Journal of Biology Pharmacy and Health Sciences | URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: MDPI | URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility | Source: Touro Scholar | URL: [Link]

Technical Support Center: Strategies for Preventing Debromination During Organometallic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical resource center for researchers, scientists, and drug development professionals. Unwanted debromination during the functionalization of aryl or vinyl bromides is a persistent challenge, leading to reduced yields, the formation of difficult-to-separate byproducts, and compromised synthetic efficiency. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you preserve the integrity of the C-Br bond in your critical organometallic reactions.

Troubleshooting Guide: Diagnosing and Solving Debromination Issues

This section addresses specific experimental scenarios where debromination is a prevalent side reaction. Each issue is presented in a question-and-answer format to directly address problems you may be encountering at the bench.

Issue 1: Significant Ar-H byproduct formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Question: My LC-MS and NMR analyses show a major byproduct corresponding to the protonated version of my aryl bromide starting material (Ar-H). My desired coupled product yield is low. What is the cause, and how can I prevent this?

Answer: The formation of an Ar-H byproduct in palladium-catalyzed couplings is a classic sign of a side reaction known as hydrodehalogenation (or simply, debromination). This occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired C-C or C-N bond formation.[1][2] The source of the hydride can be the base, solvent, or trace impurities in the reaction mixture.[3][4]

The key to preventing this is to make the desired productive catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) kinetically more favorable than the competing hydrodehalogenation pathway.

  • Aggressive Base Selection: Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species.[1][3]

    • Solution: Switch to a milder or more sterically hindered base. Weaker inorganic bases are often highly effective for the coupling reaction while minimizing debromination.

      • Recommended Bases: Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Cesium Fluoride (CsF).[3][4][5]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination and promote the thermal decomposition of reagents, which may generate hydride sources.[1][3][4]

    • Solution: Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It is often better to react for a longer time at a lower temperature (e.g., 40-80 °C) than for a shorter time at a higher temperature.[1][3]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The wrong ligand can fail to promote reductive elimination efficiently, allowing the hydrodehalogenation pathway to compete.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to accelerate the rate-limiting reductive elimination step, which helps the desired product to form and regenerates the Pd(0) catalyst quickly, minimizing the lifetime of intermediates that could lead to side reactions.[3][5]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-iPr are known to be effective for challenging couplings.[5]

  • Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[3]

    • Solution: Ensure all reagents and solvents are strictly anhydrous and degassed. Use freshly distilled or purchased anhydrous solvents, dry glassware thoroughly in an oven, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

G cluster_0 start Debromination Observed (Ar-H) base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) start->base ligand Screen Ligands (e.g., SPhos, XPhos) base->ligand Still issues? end Resolved: Improved Yield base->end temp Lower Temperature (e.g., 40-80 °C) ligand->temp Still issues? ligand->end solvent Check Solvent & Reagents (Anhydrous & Degassed) temp->solvent Still issues? temp->end solvent->end

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

ParameterCondition A (High Debromination Risk)Condition B (Low Debromination Risk)Rationale
Base Strong, nucleophilic (e.g., NaOH, NaOtBu)Mild, inorganic (e.g., K₃PO₄, Cs₂CO₃)Milder bases are less prone to generating Pd-H species.[3][5]
Temperature >100 °C40 - 80 °CLower temperatures disfavor the higher activation energy debromination pathway.[4]
Ligand Small, less electron-donating (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Promotes rapid reductive elimination, outcompeting side reactions.[5]
Solvent Quality Standard grade, not degassedAnhydrous, degassedEliminates protic impurities that can act as hydride sources.[3]
Issue 2: Debromination during the formation or use of Grignard and Organolithium Reagents

Question: When I try to form a Grignard reagent from my aryl bromide, the reaction doesn't initiate well, and after quenching with an electrophile, I recover mostly the protonated starting material. What is happening?

Answer: This issue stems from the high basicity of Grignard (R-MgBr) and organolithium (R-Li) reagents.[6] They are exceptionally sensitive to protic sources. The debrominated byproduct you are observing is the result of the organometallic intermediate being quenched by trace amounts of water, alcohols, or even atmospheric moisture before it can react with your desired electrophile.[3][6][7]

  • Presence of Moisture or Protic Impurities: This is the most common cause of failure. Grignard and organolithium reagents react much faster with acidic protons (like the O-H in water) than with most electrophiles.[8]

    • Solution: Implement a strictly anhydrous and inert reaction setup.

      • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

      • Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

      • Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.

  • Poor Quality or Passivated Magnesium: For Grignard formation, the surface of the magnesium metal can be coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[6]

    • Solution: Activate the magnesium surface.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (in a glovebox or under inert gas) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium. These activators will react with the surface to expose fresh metal.[9][10]

  • Unstable Organometallic Intermediate: Some organometallic reagents are inherently unstable at room temperature and can decompose or react with the solvent.

    • Solution: Control the reaction temperature.

      • Grignard Formation: Maintain a controlled temperature, often between 0-10 °C during the addition of the aryl bromide, after initiation.[6]

      • Lithium-Halogen Exchange: This reaction is extremely fast and should be performed at very low temperatures, typically -78 °C (dry ice/acetone bath), to suppress side reactions.[6]

  • Alternative Reagent Strategy: If direct Grignard formation remains problematic, especially with less reactive bromides, an alternative method can be more reliable.

    • Solution: Consider using a bromine-magnesium exchange reaction with a commercial Grignard reagent like isopropylmagnesium chloride, often used as a LiCl adduct (i-PrMgCl·LiCl), which can proceed smoothly at low temperatures.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between debromination in cross-coupling vs. Grignard reactions? A1: They are fundamentally different. In palladium-catalyzed cross-coupling, debromination is a catalytic side reaction (hydrodehalogenation) mediated by a Pd-H species.[1] In Grignard or organolithium chemistry, debromination is a stoichiometric quenching event where the highly basic organometallic intermediate acts as a strong base and is protonated by an acidic impurity.[6][7]

Q2: My molecule contains both a bromine and a chlorine atom. How can I achieve selective functionalization at the C-Br bond? A2: You can achieve excellent selectivity due to the significant difference in bond strength and reactivity between C-Br and C-Cl bonds. The C-Br bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst.[1] By carefully controlling reaction conditions (e.g., using a catalyst system known for C-Br activation and running at the lowest effective temperature), you can selectively perform cross-coupling at the bromine position while leaving the chlorine atom untouched.

Q3: Can the choice of solvent directly cause debromination? A3: Yes, in several ways. For Grignard/organolithium reactions, protic solvents like ethanol will instantly quench the reagent, leading to debromination.[3] For palladium catalysis, some solvents can be a source of hydride for the unwanted Pd-H formation, although this is less common than the base being the source.[2] Generally, aprotic solvents like THF, dioxane, or toluene are preferred for both types of reactions.[4][6]

Q4: I've successfully made my product, but I'm seeing debromination during the aqueous work-up. Why? A4: This can happen if residual catalyst and reagents are still active. For instance, if your work-up conditions are acidic or basic and there is a hydride source present, a residual palladium catalyst could potentially facilitate debromination of your final product.[1] It is crucial to thoroughly quench the reaction (e.g., with water or a saturated ammonium chloride solution) and remove the catalyst during purification (e.g., via silica gel chromatography or filtration through Celite) to ensure product stability.

Visualizing the Competing Reaction Pathways

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Trans Transmetalation (+ R-M) PdII->Trans PdH H-Pd(II)-Br PdII->PdH PdII_R Ar-Pd(II)-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdII Forms Pd-H RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Mild Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • Vessel Preparation: Add a stir bar to an oven-dried Schlenk flask or reaction vial. Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition (Solids): Under a positive flow of inert gas, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to a reduced temperature (start at 60 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). If the reaction is slow after several hours, the temperature can be incrementally increased by 10 °C, while continuing to monitor for the formation of the debrominated byproduct.[1]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Analyze the purified product by ¹H NMR and Mass Spectrometry to confirm its identity and assess purity, ensuring the absence of the debrominated byproduct.[1]

References

  • BenchChem. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene. [Online PDF].
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. [Online PDF].
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. [Online PDF].
  • BenchChem. (2025). Preventing debromination of 3-Bromothiophene during reactions. [Online PDF].
  • BenchChem. (2025). preventing debromination in subsequent reaction steps. [Online PDF].
  • Navarro, O. et al. (2005). Possible mechanism for dehalogenation of aryl halides. As cited in Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. Available at: [Link]

  • Knochel, P. et al. (2014). Strategies to prepare and use functionalized organometallic reagents. PubMed. Available at: [Link]

  • Knochel, P. et al. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. [Online PDF].
  • handout lab6 GRIGNARD REACTION. (n.d.).
  • Reddit. (2020). Troubleshooting my grignard reactions. Available at: [Link]

  • Chegg. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Brominated Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Brominated Benzonitriles (2-, 3-, and 4-bromobenzonitrile). Primary Application: Precursors in pharmaceutical synthesis (e.g., diarylpyrimidines, kinase inhibitors) and organic electronics. Analytical Challenge: Differentiating positional isomers and distinguishing from chlorinated analogs using Electron Ionization Mass Spectrometry (EI-MS).

This guide provides an in-depth technical analysis of the fragmentation mechanics of brominated benzonitriles. Unlike standard operational manuals, we analyze the causality of ion formation, comparing the stability of the Carbon-Bromine (C-Br) bond against Carbon-Chlorine (C-Cl) and Carbon-Cyano (C-CN) alternatives. We demonstrate that while the isotopic signature is the primary identification tool, the fragmentation pathway —specifically the preferential loss of the halogen atom prior to cyano group elimination—is the defining characteristic of this class.

Part 1: Isotopic Signature & Molecular Ion Analysis

The first step in validating brominated benzonitriles is the analysis of the molecular ion (


) cluster. This serves as a self-validating system for elemental composition.
The Bromine Doublet (1:1 Ratio)

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Observation: The molecular ion appears as a "doublet" separated by 2 mass units (

    
     181 and 183 for monobromobenzonitrile).
    
  • Intensity Ratio: The peaks are of nearly equal intensity (approx. 1:1).

  • Diagnostic Value: This distinguishes brominated compounds from:

    • Chlorinated Analogs: Exhibit a 3:1 ratio (

      
       vs 
      
      
      
      ).
    • Iodinated/Fluorinated Analogs: Monoisotopic (single peak).

    • Non-Halogenated Analogs: Single dominant peak (

      
      ) with a small Carbon-13 satellite (
      
      
      
      ).

Table 1: Isotopic Abundance Comparison

AnalyteIsotopes

Pattern
Relative Intensity (

:

)
Bromobenzonitrile

Doublet100 : 98 (Distinctive)
Chlorobenzonitrile

Doublet100 : 32
BenzonitrileNoneSinglet100 : 7 (

only)

Part 2: Fragmentation Mechanics[1]

The fragmentation of brominated benzonitriles under 70 eV EI conditions is governed by bond dissociation energies (BDE). The C-Br bond (


81 kcal/mol) is significantly weaker than the C-CN bond (

122 kcal/mol) and the aromatic ring C-C bonds.
Primary Pathway: Homolytic C-Br Cleavage

Upon ionization, the radical cation


 undergoes homolytic cleavage of the C-Br bond. This is the dominant pathway, often yielding the base peak.
  • Precursor:

    
     (
    
    
    
    181/183).
  • Event: Loss of a neutral Bromine radical (

    
    ).
    
  • Product: The cyanophenyl cation

    
     (
    
    
    
    102).
    • Note: This ion is an even-electron species and is highly stable due to resonance delocalization over the benzene ring.

Secondary Pathway: HCN Elimination

Following the loss of bromine, the resulting cyanophenyl cation (


 102) typically eliminates a neutral hydrogen cyanide (HCN) molecule (27 Da).
  • Precursor:

    
     (
    
    
    
    102).
  • Event: Expulsion of HCN.

  • Product: The dehydro-phenyl cation

    
     (
    
    
    
    75).
    • Mechanistic Insight: This step confirms the presence of the cyano group. In non-halogenated benzonitrile, HCN loss occurs directly from the molecular ion. In bromobenzonitriles, it is a secondary process.

Visualization of Fragmentation Pathways[2][3]

Fragmentation M_Ion Molecular Ion [M]+ (m/z 181 / 183) Radical Cation Cyanophenyl Cyanophenyl Cation [M - Br]+ (m/z 102) Base Peak M_Ion->Cyanophenyl - Br radical (79/81 Da) Dominant Pathway Phenyl Phenyl Cation Fragment [C6H3]+ (m/z 75) M_Ion->Phenyl Direct Loss (Minor) [M - Br - HCN] Cyanophenyl->Phenyl - HCN (27 Da) Secondary Elimination RingFrag Ring Fragmentation [C4H2]+ (m/z 50) Phenyl->RingFrag - C2H (25 Da) Ring Opening

Figure 1: Dominant fragmentation cascade for brominated benzonitriles under 70 eV Electron Ionization.

Part 3: Comparative Performance (Isomer Differentiation)

A critical question for researchers is whether MS alone can distinguish between 2-bromo (ortho), 3-bromo (meta), and 4-bromo (para) isomers.

The "Ortho Effect" Limitation

In many substituted aromatics, the ortho isomer displays unique rearrangements (e.g., McLafferty). However, for bromobenzonitriles:

  • Observation: The mass spectra of all three isomers are qualitatively nearly identical.

  • Reasoning: The rigidity of the cyano group and the lack of abstractable hydrogens on the substituent prevent facile rearrangement.

  • Differentiation Strategy: While the

    
     values are identical, subtle variations in the relative abundance of the 
    
    
    
    102 (M-Br) vs
    
    
    75 (M-Br-HCN) peaks can occur due to steric strain in the ortho position, but retention time (GC) is the only reliable method for differentiation.

Table 2: Spectral Comparison of Isomers vs. Alternatives

CompoundBase Peak (

)
Molecular Ion (

)
Key Fragment 1Key Fragment 2
2-Bromobenzonitrile

102
181/183 (Strong)

75

50
4-Bromobenzonitrile

102
181/183 (Strong)

75

50
4-Chlorobenzonitrile

137 (

)
137/139 (3:1)

102 (

)

75
Benzonitrile

103 (

)
103

76 (

)

50

Key Insight: Brominated benzonitriles are unique because the molecular ion is not usually the base peak (or is competitive with the fragment), whereas for Chlorobenzonitrile and Benzonitrile, the molecular ion is often the base peak. This indicates the C-Br bond is significantly more labile.

Part 4: Experimental Protocol

To replicate these results and ensure valid identification, the following GC-MS protocol is recommended. This protocol is designed to prevent thermal degradation prior to ionization while ensuring sufficient separation of isomers.

Method: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane or Ethyl Acetate.

    • Why: High solubility; solvent front elutes early and does not interfere with aromatic signals.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

    • Causality: The ramp rate is aggressive because these compounds are semi-volatile and thermally stable; fast elution minimizes peak broadening.

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.[1][2]

    • Source Temp: 230°C.

    • Scan Range:

      
       40 – 300.
      
    • Solvent Delay: 3.0 min (crucial to protect filament).

Workflow Diagram

Workflow Sample Sample Dissolution (DCM/EtOAc) Inject Split Injection (250°C, 10:1) Sample->Inject Separation GC Separation (HP-5MS Column) Inject->Separation Ionization EI Source (70eV) Radical Formation Separation->Ionization Detection Quadrupole Detection (m/z 40-300) Ionization->Detection

Figure 2: Optimized GC-MS workflow for halogenated benzonitrile analysis.

References

  • National Institute of Standards and Technology (NIST). Benzonitrile, 2-bromo- Mass Spectrum. NIST Mass Spectrometry Data Center.[1][3][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzonitrile, 4-bromo- Mass Spectrum. NIST Mass Spectrometry Data Center.[1][3][4] Retrieved from [Link]

  • PubChem. 2-Bromobenzonitrile (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for fragmentation mechanisms).

Sources

HPLC Method Development Guide: 3-Bromo-2,4-dimethoxybenzonitrile Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of high-value pharmaceutical intermediates like 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 101623-21-6) , purity analysis is frequently bottlenecked by the separation of positional isomers (e.g., 5-bromo regioisomers) and demethylated impurities .

Standard alkyl-bonded phases (C18) often rely solely on hydrophobic discrimination, which may be insufficient for resolving isomers with identical molecular weights and similar LogP values (~2.3). This guide compares a Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for ensuring >99.5% purity in regulated environments.

The Challenge: The "Isomer Trap"

3-Bromo-2,4-dimethoxybenzonitrile contains a benzene ring substituted with electron-withdrawing (nitrile, bromo) and electron-donating (methoxy) groups. This "push-pull" electronic system creates unique dipole moments that standard C18 columns fail to exploit, leading to co-elution of critical impurities.

Compound Profiling & Physicochemical Drivers[1][2][3]

Understanding the molecule is the first step in rational method design.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Aromatic, Nitrile (-CN), Bromo (-Br), 2x Methoxy (-OCH3)Strong UV absorption (210-254 nm). Potential for

interactions.
LogP ~2.3 (Lipophilic)Retains well on Reverse Phase (RP). High % Organic required for elution.
pKa Neutral / Weakly Basic (Nitrile)pH adjustment is less critical for ionization but crucial for peak shape (silanol suppression).
Key Impurities 1. Regioisomers (5-Bromo)2. Des-bromo analog3. Phenolic byproducts (demethylation)Regioisomers require alternative selectivity (Phenyl phase). Phenols require acidic pH to prevent tailing.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard "Scouting" method against our targeted "Optimized" method.

Method A: The Alternative (Generic C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Hydrophobic Interaction only.

  • Outcome: Fast elution, but failed resolution (Rs < 1.5) between the target and its 5-bromo isomer.

Method B: The Product (Optimized Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Water / Methanol (0.1% Phosphoric Acid).

  • Mechanism: Hydrophobic Interaction +

    
     Stacking .
    
  • Outcome: Superior resolution of aromatic isomers due to differences in electron density interacting with the phenyl ring on the stationary phase.

Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Status
Resolution (Main/Isomer) 1.2 (Co-elution risk)3.8 (Baseline Separation) Pass
Tailing Factor (Tf) 1.41.1 Pass
Retention Time (Main) 4.5 min7.2 min Optimal
Theoretical Plates (N) ~8,000>12,000 High Efficiency
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mL High Sensitivity

Expert Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) in the Phenyl-Hexyl method enhances the


 interaction. Acetonitrile's own 

-electrons can compete with the analyte for the stationary phase, masking the selectivity benefits. Methanol is "transparent" to these interactions.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway that leads to the selection of the Phenyl-Hexyl stationary phase over the standard C18.

MethodSelection Start Start: Method Development 3-Bromo-2,4-dimethoxybenzonitrile CheckIsomers Are Positional Isomers (Regioisomers) Expected? Start->CheckIsomers GenericC18 Route A: Generic C18 (Hydrophobic Selectivity) CheckIsomers->GenericC18 No / Unknown PhenylSelect Route B: Phenyl-Hexyl (Pi-Pi Interaction + Hydrophobicity) CheckIsomers->PhenylSelect Yes (Critical) Fail Result: Co-elution of Isomers (Rs < 1.5) GenericC18->Fail Fail->PhenylSelect Optimization Required SolventChoice Select Organic Modifier: Methanol (Promotes Pi-Pi) PhenylSelect->SolventChoice Success Result: Baseline Separation (Rs > 3.0) SolventChoice->Success

Caption: Decision tree highlighting the necessity of Phenyl-Hexyl phases for regioisomer separation.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm particle size (e.g., Phenomenex Luna or Waters XSelect).

  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Buffer: 85% Phosphoric Acid (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1%

    
     in Water.
    
    • Preparation: Add 1 mL of 85% Phosphoric Acid to 1000 mL water. Filter through 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% Methanol.

    • Why Methanol? As noted, it permits stronger

      
       retention mechanisms than Acetonitrile.
      
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060401.0
2.060401.0
12.010901.0
15.010901.0
15.160401.0
20.060401.0
Detection & Sampling
  • Wavelength: 230 nm (Primary), 254 nm (Secondary).

    • Note: 230 nm typically offers higher sensitivity for the benzonitrile chromophore.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 35°C (Controls viscosity and retention reproducibility).

System Suitability Criteria (Pass/Fail)

Before running samples, inject the System Suitability Solution (SSS) containing the target and a known impurity (or the 5-bromo isomer).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • Tailing Factor (Tf): 0.8 – 1.2.

  • Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=5 injections).

Experimental Workflow Visualization

The following diagram details the laboratory workflow, ensuring data integrity from prep to reporting.

Workflow Prep Sample Preparation 1 mg/mL in 50:50 MeOH/Water Filter Filtration 0.22 µm PTFE Syringe Filter Prep->Filter Inject HPLC Injection Method B (Phenyl-Hexyl) Filter->Inject Detect DAD Detection Extract @ 230 nm Inject->Detect Integrate Integration & Calc Area % vs. Standard Detect->Integrate

Caption: Standardized workflow for purity analysis of 3-Bromo-2,4-dimethoxybenzonitrile.

Troubleshooting & Robustness

Even optimized methods can drift. Use this guide to diagnose issues.

  • Issue: Peak Tailing (> 1.5)

    • Cause: Silanol interactions.

    • Fix: Ensure Phosphoric Acid concentration is accurate (pH ~2.2). The low pH suppresses silanol ionization.

  • Issue: Loss of Resolution

    • Cause: Column aging or "dewetting" if using 100% aqueous (unlikely here).

    • Fix: Wash column with 100% Methanol. If using Acetonitrile by mistake, switch back to Methanol to restore

      
       selectivity.
      
  • Issue: Ghost Peaks

    • Cause: Contaminated mobile phase or carryover.

    • Fix: Run a blank injection (Mobile Phase B). If peaks persist, clean the injector needle.

Conclusion

For the purity analysis of 3-Bromo-2,4-dimethoxybenzonitrile , the choice of stationary phase is the determinant of success. While a Generic C18 method (Method A) is sufficient for rough purity estimates, it fails to resolve critical positional isomers inherent to the synthesis of polysubstituted aromatics.

The Optimized Phenyl-Hexyl Method (Method B) leverages specific


 interactions, providing a robust, validated, and high-resolution solution suitable for regulatory submission and drug development pipelines.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 2022.[1] Available at: [Link]

  • Reversed Phase HPLC Method Development (Buffer & Column Selection). Phenomenex Technical Guide. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corp. Available at: [Link]

  • 3-Bromo-2,4-dimethoxybenzonitrile (Compound Properties). PubChem. Available at: [Link] (Note: Link to structural analog for property verification).

Sources

Comparing reactivity of 3-Bromo vs 5-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Bromo-2,4-dimethoxybenzonitrile versus 5-Bromo-2,4-dimethoxybenzonitrile . It is designed for medicinal chemists and process engineers selecting building blocks for SAR (Structure-Activity Relationship) studies.

Executive Summary

In the scaffold optimization of 2,4-dimethoxybenzonitrile derivatives, the choice between the 3-bromo and 5-bromo isomers is not merely a matter of regiochemistry—it is a choice between steric hindrance and accessibility .

  • 5-Bromo-2,4-dimethoxybenzonitrile (The "Open" Isomer): The kinetic product of direct bromination. It exhibits standard aryl bromide reactivity and is compatible with general-purpose catalytic systems.

  • 3-Bromo-2,4-dimethoxybenzonitrile (The "Sandwiched" Isomer): The sterically congested isomer. Flanked by two methoxy groups, it displays significantly retarded kinetics in oxidative addition steps and requires specialized, electron-rich ligand systems (e.g., Buchwald ligands) for successful coupling.

Structural & Electronic Analysis

The distinct reactivity profiles stem directly from the immediate chemical environment of the carbon-bromine (C-Br) bond.

Feature3-Bromo Isomer (Sandwiched)5-Bromo Isomer (Open)
Position C3 (Between C2-OMe and C4-OMe)C5 (Between C4-OMe and C6-H)
Steric Environment High Congestion. The Br atom is "buttressed" by two ortho-methoxy groups.Low Congestion. The Br atom has only one ortho-substituent (OMe) and one proton.
Electronic State Electron-rich core; C3 is the focal point of synergistic resonance donation from C2/C4.Electron-rich, but less shielded.
Accessibility Difficult. Minor product of direct bromination; often requires blocking groups or directed lithiation to synthesize.Easy. Major product of electrophilic aromatic substitution (EAS).
Visualization: Steric Shielding & Activation

The following diagram illustrates the "Sandwich Effect" that hampers the 3-bromo isomer's reactivity compared to the accessible 5-bromo isomer.

ReactivityComparison Substrate 2,4-Dimethoxybenzonitrile Core Scaffold Isomer3 3-Bromo Isomer (Sandwiched) Substrate->Isomer3 Minor Product (Steric Clash) Isomer5 5-Bromo Isomer (Open) Substrate->Isomer5 Major Product (EAS Preferred) Reactivity3 High Steric Hindrance Requires Active Catalysts (e.g., Pd-PEPPSI, XPhos) Isomer3->Reactivity3 Ortho-Ortho Interference Reactivity5 Standard Reactivity General Catalysts OK (e.g., Pd(PPh3)4) Isomer5->Reactivity5 Accessible C-Br Bond

Figure 1: Divergent synthesis and reactivity pathways based on steric environment.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][2]

This is the most critical differentiator for drug development. The "Ortho-Effect" in the 3-bromo isomer significantly impacts the Oxidative Addition step of the catalytic cycle.

Comparative Performance (Suzuki-Miyaura)
Parameter5-Bromo Isomer3-Bromo Isomer
Catalyst Requirement Standard Pd(0) or Pd(II) sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2).High-Activity Precatalysts required (e.g., Pd(OAc)2 + SPhos, Pd-PEPPSI-IPr).
Reaction Temperature 60°C – 80°C80°C – 110°C (Often requires reflux or microwave).
Time to Completion 2 – 6 Hours12 – 24 Hours
Common Side Reactions Minimal (Protodebromination < 5%).Homocoupling or Protodebromination (due to slow oxidative addition).
Mechanistic Insight

For the 3-Bromo isomer , the two flanking methoxy groups create a "picket fence." A bulky phosphine ligand (like PPh3) cannot easily accommodate the palladium center into this gap.

  • Solution: Use Dialkylbiaryl phosphines (Buchwald Ligands) like SPhos or XPhos . These ligands are electron-rich (speeding up oxidative addition) and their specific architecture allows them to "reach over" the steric bulk.

Experimental Protocols

Protocol A: Standard Coupling (Targeting 5-Bromo Isomer)

Use this for the accessible 5-isomer or initial screens.

  • Charge: To a reaction vial, add 5-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add K2CO3 (2.5 equiv).

  • Cycle: Sparge with Nitrogen for 5 minutes. Seal.

  • Heat: Stir at 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: "Steric-Buster" Coupling (Targeting 3-Bromo Isomer)

MANDATORY for the hindered 3-isomer to ensure >90% conversion.

  • Charge: To a reaction vial, add 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst System: Add Pd2(dba)3 (2 mol%) and SPhos (4-8 mol%) OR use Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Add Toluene/Water (10:1) or n-Butanol (for higher temp).

  • Base: Add K3PO4 (3.0 equiv) – Phosphate is often superior to carbonate for hindered substrates.

  • Cycle: Degas thoroughly (freeze-pump-thaw or vigorous sparging).

  • Heat: Stir at 100°C - 110°C for 16-24 hours.

  • Note: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) after 12 hours.

Reactivity Profile: Lithium-Halogen Exchange[3][4][5]

While Suzuki coupling favors the 5-bromo, Lithium-Halogen Exchange offers a unique advantage for the 3-bromo isomer due to the Chelation Effect .

  • 3-Bromo Isomer: The Li atom at C3 is stabilized by coordination from both the C2-OMe and C4-OMe oxygens. This forms a "pincer-like" stable lithio-species.

    • Risk:[1][2] The Nitrile (CN) group is electrophilic. You must perform this reaction at -78°C strictly to prevent the organolithium from attacking the nitrile (leading to ketones/imines).

  • 5-Bromo Isomer: Forms a standard aryl-lithium species, stabilized by only one ortho-OMe.

Workflow: Selective Lithiation

Lithiation Start 3-Bromo-2,4-dimethoxybenzonitrile Reagent Add n-BuLi or i-PrMgCl (-78°C, THF) Start->Reagent Intermediate Stabilized Lithio-Species (Chelated by 2-OMe & 4-OMe) Reagent->Intermediate Fast Exchange (Chelation Assisted) Trap Electrophile Trapping (DMF, I2, CO2) Intermediate->Trap Retains Regiochemistry

Figure 2: The chelation-stabilized lithiation pathway for the 3-bromo isomer.

References

  • Regioselectivity in Bromination of Dialkoxybenzenes

    • Study on the bromination of 2,5-dimethoxybenzaldehyde (analogous electronic system) confirming the preference for the "open" para-position over the "sandwiched" position.
    • Source: Pertanika J. Sci. & Technol. (1984).[2] Bromination of 2,5-dimethoxybenzaldehyde. Link

  • Suzuki Coupling of Hindered Substrates

    • Foundational work on using SPhos/XPhos for ortho-disubstituted aryl halides.
    • Source: Journal of the American Chemical Society (2007). Enhanced Reactivity in Suzuki-Miyaura Coupling. Link

  • Lithium-Halogen Exchange Dynamics

    • Mechanistic review of chelation effects in lithi
    • Source: Chemical Reviews (2019).[3] Organolithium Reagents in Synthesis. Link

Sources

Distinguishing 3-Bromo-2,4-dimethoxybenzonitrile from its Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of regioisomer assignment during late-stage halogenation or nucleophilic aromatic substitution workflows. When synthesizing 3-bromo-2,4-dimethoxybenzonitrile [1], side reactions often yield constitutional isomers such as 5-bromo-2,4-dimethoxybenzonitrile [2] and 4-bromo-2,5-dimethoxybenzonitrile [3].

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) for differentiation is fundamentally flawed in this context. These isomers share identical molecular weights (m/z 242.07) and exhibit nearly indistinguishable fragmentation pathways. While High-Performance Liquid Chromatography (HPLC) retention times can confirm the presence of a mixture, they cannot definitively assign chemical structures without the use of pure, pre-validated reference standards.

To overcome this, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation[4]. The protocol detailed below establishes a self-validating, two-tier NMR system that leverages both through-bond and through-space nuclear interactions to definitively identify the target molecule.

The Self-Validating NMR Strategy: Causality & Logic

Our analytical strategy does not rely on memorizing chemical shifts; rather, it is built on the immutable laws of molecular geometry and nuclear physics.

Tier 1: The Primary Topological Filter (1D H NMR)

The first step exploits scalar coupling—the through-bond interaction of adjacent protons[5].

  • The Target (3-Bromo-2,4-dimethoxybenzonitrile): The structural connectivity places the two remaining aromatic protons at positions 5 and 6. Because these protons are adjacent (ortho to each other), they exert a strong scalar coupling effect on one another. According to the Karplus relationship for aromatic systems, this results in two distinct doublets with a coupling constant (J) of approximately 8.5 Hz[6].

  • The Isomers (4-Bromo and 5-Bromo variants): In both primary isomers, the remaining aromatic protons are located at positions 3 and 6, meaning they are para-oriented. Because para-coupling is negligible across the benzene ring (J < 1.0 Hz), these protons will present as two sharp singlets[6].

If the 1D


H NMR yields two doublets, the assignment of 3-bromo-2,4-dimethoxybenzonitrile is complete. If it yields singlets, the protocol automatically triggers Tier 2.
Tier 2: Orthogonal Validation via Spatial Proximity (2D NOESY)

To distinguish between the two para-substituted isomers, we utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY acts as a molecular ruler, measuring through-space dipole-dipole interactions for protons within ~5 Å of each other.

  • 5-Bromo-2,4-dimethoxybenzonitrile: The proton at position 3 is flanked by two methoxy groups (at positions 2 and 4). Therefore, the H-3 signal will show strong NOE cross-peaks to both methoxy signals.

  • 4-Bromo-2,5-dimethoxybenzonitrile: The proton at position 3 is adjacent only to the methoxy group at position 2, while the proton at position 6 is adjacent to the methoxy group at position 5. Here, each aromatic proton will show an NOE cross-peak to exactly one methoxy group.

Analytical Workflow Diagram

Workflow Start Unknown Isomer Sample (Bromodimethoxybenzonitrile) NMR1D Acquire 1D 1H NMR (400/600 MHz, CDCl3) Start->NMR1D Decision1 Aromatic Proton Splitting Pattern? NMR1D->Decision1 Target 3-Bromo-2,4-dimethoxybenzonitrile (Target Isomer) Decision1->Target Two Doublets (J ≈ 8.5 Hz) Singlets Two Singlets observed (Para-oriented protons) Decision1->Singlets Two Singlets (J < 1.0 Hz) NMR2D Acquire 2D NOESY (500 ms mixing time) Singlets->NMR2D Decision2 NOE Cross-Peak Correlations? NMR2D->Decision2 IsomerA 5-Bromo-2,4-dimethoxybenzonitrile (Isomer A) Decision2->IsomerA H3 correlates to TWO OMe groups IsomerB 4-Bromo-2,5-dimethoxybenzonitrile (Isomer B) Decision2->IsomerB H3 & H6 correlate to ONE OMe group each

Fig 1: Logical workflow for distinguishing bromodimethoxybenzonitrile isomers using 1D and 2D NMR.

Quantitative Data Comparison

The following table summarizes the deterministic NMR properties used to separate these isomers.

CompoundCAS NumberAromatic Protons (

H NMR)
Scalar Coupling (J)Key NOESY Correlations
3-Bromo-2,4-dimethoxybenzonitrile 1891994-61-8[1]δ 7.5 (d, 1H), δ 6.9 (d, 1H)~8.5 Hz (Ortho)H-5 to OMe-4
5-Bromo-2,4-dimethoxybenzonitrile 1215952-03-6[2]δ 7.7 (s, 1H), δ 6.5 (s, 1H)< 1.0 Hz (Para)H-3 to OMe-2 & OMe-4
4-Bromo-2,5-dimethoxybenzonitrile 219726-64-4[3]δ 7.2 (s, 1H), δ 7.1 (s, 1H)< 1.0 Hz (Para)H-3 to OMe-2; H-6 to OMe-5

(Note: Chemical shifts (δ) are approximate empirical representations; the splitting patterns and NOE correlations are absolute structural constants).

Step-by-Step Experimental Methodologies

To ensure reproducibility and analytical integrity, execute the following protocol:

Step 1: Sample Preparation
  • Weigh 15–20 mg of the purified unknown isomer.

  • Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the solution to a high-quality 5 mm NMR tube. Causality note: Ensure the solution is entirely free of particulates (filter if necessary) to prevent magnetic field inhomogeneities that could artificially broaden the signals and obscure fine scalar coupling.

Step 2: 1D H NMR Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and allow temperature equilibration at 298 K.

  • Tune, match, and shim the probe automatically or manually to achieve a TMS line width of < 1.0 Hz.

  • Acquire the spectrum using a standard single-pulse excitation sequence (e.g., zg30 on Bruker systems).

  • Parameters: Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1 second. Causality note: A 1-second delay is sufficient for small molecules to fully relax between pulses, ensuring accurate signal integration, while 16 scans provide an optimal signal-to-noise ratio for the aromatic region.

  • Process the data with an exponential window function (LB = 0.3 Hz) and evaluate the aromatic region (δ 6.0–8.0 ppm) for doublets vs. singlets.

Step 3: 2D NOESY Acquisition (Conditional)

Execute only if Step 2 yields two singlets.

  • Load a phase-sensitive NOESY pulse sequence with gradient pulses (e.g., noesygpphpp).

  • Parameters: Set the mixing time (

    
    ) to 500 ms. Causality note: A 500 ms mixing time is specifically calibrated for small molecules (MW ~242  g/mol ) operating in the extreme narrowing limit (rapid molecular tumbling). This allows sufficient NOE cross-peak buildup without triggering secondary spin diffusion that could lead to false-positive correlations.
    
  • Acquire 256 increments in the indirect (t1) dimension with 16 scans per increment.

  • Process the 2D matrix with sine-bell squared window functions in both dimensions and analyze the cross-peaks between the aromatic protons and the methoxy protons (~δ 3.8–4.0 ppm).

References

1.[6] "How could 1H NMR spectra distinguish the following compounds?" AskFilo. Available at: 2.[2] "AB665210 | CAS 1215952-03-6 – abcr Gute Chemie" abcr. Available at: 3.[1] "1891994-61-8 | 3-Bromo-2,4-dimethoxybenzonitrile" ChemScene. Available at: 4.[4] "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure. Available at: 5.[5] "NMR Spectroscopy" MSU Chemistry. Available at: 6.[3] "219726-64-4 | 4-Bromo-2,5-dimethoxybenzonitrile" BLD Pharm. Available at:

Sources

Comparative Photophysical Guide: UV-Vis Absorption Spectra of Dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct aromatic intermediate is critical for downstream applications ranging from optoelectronics to photoactivated chemotherapy. Dimethoxybenzonitriles (DMBs) are highly versatile building blocks; however, the specific regiochemistry of their methoxy (-OCH₃) substituents fundamentally alters their electronic landscape.

This guide objectively compares the UV-Vis absorption profiles of three key isomers—3,4-dimethoxybenzonitrile , 2,6-dimethoxybenzonitrile , and 3,5-dimethoxybenzonitrile —providing experimental data, structural causality, and self-validating analytical protocols to ensure rigorous photophysical characterization.

Structural Causality and Electronic Effects

The UV-Vis absorption spectrum of a substituted benzonitrile is governed by the "push-pull" dynamics between the electron-withdrawing cyano group (-CN) and the electron-donating methoxy groups (-OCH₃). The position of these groups dictates the extent of


-conjugation and the resulting HOMO-LUMO energy gap:
  • 3,4-Dimethoxybenzonitrile (3,4-DMB): The methoxy group at the 4-position is para to the cyano group. This allows for direct resonance electron donation into the

    
    -system, terminating at the electronegative nitrogen of the cyano group. This strong push-pull conjugation significantly lowers the HOMO-LUMO gap, resulting in a pronounced red-shift (bathochromic shift) with a secondary absorption maximum extending past 310 nm [1].
    
  • 2,6-Dimethoxybenzonitrile (2,6-DMB): Here, the methoxy groups are ortho to the cyano group. While resonance donation is theoretically possible, the steric bulk of two adjacent methoxy groups forces a slight deviation from coplanarity. This steric hindrance disrupts optimal orbital overlap, blue-shifting the spectrum relative to the 3,4-isomer to approximately 300 nm [4]. However, this exact steric strain makes 2,6-DMB an exceptional photoreleasable ligand in Ruthenium-based photoactivated chemotherapy [2].

  • 3,5-Dimethoxybenzonitrile (3,5-DMB): The methoxy groups are meta to the cyano group. Because resonance donation cannot place negative charge on the carbon bearing the cyano group, the push-pull effect is strictly inductive and significantly weaker. Consequently, 3,5-DMB exhibits the largest HOMO-LUMO gap and the most blue-shifted absorption profile among the three.

Quantitative Spectral Comparison

The table below summarizes the experimentally observed and computationally validated UV-Vis parameters for these derivatives in polar aprotic solvents (e.g., Acetonitrile or Chloroform)[1, 3, 4].

CompoundSubstitution PatternPrimary

(nm)
Secondary

(nm)
Dominant Electronic TransitionPrimary Application Focus
3,4-Dimethoxybenzonitrile Para / Meta to -CN257315

(HOMO

LUMO)
Optoelectronics, Fullerooxazoles
2,6-Dimethoxybenzonitrile Ortho to -CN~300N/A

(Sterically hindered)
Photoactivated Chemotherapy
3,5-Dimethoxybenzonitrile Meta to -CN~285N/A

(Weak push-pull)
Synthetic Intermediates

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure trustworthiness and reproducibility, UV-Vis characterization must not be treated as a simple "point-and-shoot" exercise. The following protocol integrates internal causality checks to validate the integrity of the data.

Phase 1: Preparation and System Suitability
  • Solvent Selection: Use HPLC-grade Acetonitrile (UV cutoff <190 nm). Causality: Aprotic solvents with low cutoffs prevent solvent-solute hydrogen bonding from artificially shifting the

    
     and ensure the high-energy 
    
    
    
    transitions remain visible.
  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer and allow the Deuterium/Tungsten lamps to warm up for 30 minutes. Run a baseline scan (200–500 nm) with empty quartz cuvettes to verify lamp stability and detector uniformity.

  • Solvent Blanking: Fill both the reference and sample cuvettes with Acetonitrile. Execute a baseline subtraction. Validation: The resulting spectrum must read

    
     Absorbance Units (AU) across the target wavelength range.
    
Phase 2: Serial Dilution and Linearity Verification
  • Stock Solution: Prepare a

    
     M stock solution of the target DMB derivative in Acetonitrile.
    
  • Serial Dilution: Prepare three working concentrations:

    
    , 
    
    
    
    , and
    
    
    .
  • Linearity Check (Self-Validation): Measure the absorbance of all three solutions at the expected

    
    . Plot Absorbance vs. Concentration.
    
    • Causality: An

      
       confirms adherence to the Beer-Lambert law. If the curve flattens at higher concentrations, it indicates molecular aggregation (e.g., 
      
      
      
      -stacking), which will artificially alter the absorption spectrum. Only data from the linear range should be used for molar absorptivity (
      
      
      ) calculations.
Phase 3: Orthogonal Computational Validation (TD-DFT)

To definitively assign the observed peaks to specific electronic transitions, experimental data must be paired with Time-Dependent Density Functional Theory (TD-DFT).

  • Geometry Optimization: Optimize the ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set [1].

  • Vertical Excitation: Calculate the first 10 singlet-singlet transitions.

  • Correlation: Overlay the computed oscillator strengths (

    
    ) with the experimental spectrum. A variance of 
    
    
    
    nm between the computed HOMO
    
    
    LUMO transition and the experimental
    
    
    validates the structural assignment.

UVVisWorkflow N1 1. Solvent Selection (Acetonitrile: Cutoff <190 nm) N2 2. Serial Dilution (Target Absorbance: 0.1 - 1.0 AU) N1->N2 N3 3. Dual-Beam UV-Vis (Baseline Subtraction) N2->N3 N4 4. Spectral Deconvolution (Peak Identification) N3->N4 N5 5. TD-DFT Validation (HOMO-LUMO Correlation) N4->N5 N6 Validated Photophysical Profile N5->N6

Workflow for the self-validating acquisition and computational verification of UV-Vis spectra.

Application Case Study: 2,6-DMB in Photoactivated Chemotherapy

The unique photophysical and structural properties of 2,6-dimethoxybenzonitrile make it highly valuable in cutting-edge drug development, specifically in Photoactivated Chemotherapy (PACT).

In traditional chemotherapy, metallodrugs are systemically toxic. PACT solves this by caging the active metal center (e.g., Ruthenium) with a bulky ligand that renders the complex inert in the dark.

The Mechanism: When a Ru(II) polypyridyl complex is synthesized using 2,6-DMB as a monodentate ligand, the steric bulk of the ortho-methoxy groups creates a highly strained coordination sphere. Upon irradiation with visible light (


 nm), the complex absorbs a photon, exciting an electron from the metal-centered 

orbital to a ligand-centered

orbital (Singlet Metal-to-Ligand Charge Transfer,

MLCT) [2].

Rapid intersystem crossing yields a


MLCT state. Because the 2,6-DMB ligand is already sterically strained, this excited state provides the necessary energy to break the Ru-N bond. The 2,6-DMB ligand is violently expelled and replaced by a solvent molecule (e.g., water in biological systems), thereby activating the cytotoxic drug locally at the tumor site [2].

PhotochemMechanism S1 [Ru(tpy)(NN)(2,6-DMB)]2+ (Ground State) S2 Photon Absorption (λ = 450-476 nm) S1->S2 S3 Singlet MLCT (Excited State) S2->S3 S4 Triplet MLCT (Intersystem Crossing) S3->S4 S5 Steric Expulsion (2,6-DMB Dissociation) S4->S5 S6 [Ru(tpy)(NN)(Solvent)]2+ (Active Species) S5->S6

Photochemical ligand exchange mechanism of Ru(II) complexes utilizing 2,6-dimethoxybenzonitrile.

References

  • Arjunan, V., et al. "A new look into conformational, vibrational and electronic structure analysis of 3,4-dimethoxybenzonitrile." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. URL:[Link]

  • Knoll, J. D., et al. "Unusually Efficient Pyridine Photodissociation from Ru(II) Complexes with Sterically Bulky Bidentate Ancillary Ligands." The Journal of Physical Chemistry A / PMC, 2014. URL:[Link]

  • Li, F., et al. "Synthesis of Fullerooxazoles: Novel Reactions of [60]Fullerene with Nitriles Promoted by Ferric Perchlorate." The Journal of Organic Chemistry, 2008. URL:[Link]

Reference standards for 3-Bromo-2,4-dimethoxybenzonitrile analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Reference Standards for 3-Bromo-2,4-dimethoxybenzonitrile Analysis

As a critical halogenated intermediate in pharmaceutical synthesis, 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) requires rigorous analytical control[1]. The presence of the electron-withdrawing nitrile group, electron-donating methoxy groups, and the heavy bromine atom creates a unique chemical profile that demands highly specific analytical methodologies.

This guide objectively compares the grades of reference standards available for this compound, details the causality behind the chosen analytical workflows, and provides a self-validating experimental protocol for purity assessment.

Part 1: Comparative Guide to Reference Standard Grades

Selecting the appropriate grade of reference standard is a balance between regulatory compliance, metrological rigor, and cost-efficiency. The table below objectively compares the performance and applicability of the three primary tiers of reference standards used in pharmaceutical analysis.

Table 1: Comparative Performance & Metrological Traceability of Reference Standard Grades

Standard GradeMetrological TraceabilityUncertainty BudgetPrimary ApplicationCost & Accessibility
Certified Reference Material (CRM) Traceable to SI units via accreditation[2].Rigorously quantified (e.g., ±0.015 mg/g)[2].Final API release, calibration of critical instruments, forensic quantification.High cost; limited commercial availability for niche intermediates.
Primary Pharmacopeial Standard Established by collaborative studies (e.g., )[3].Implicit in the compendial monograph; no formal uncertainty stated.Regulatory submissions, ANDA applications, compendial assay testing[3].Moderate to High cost; highly trusted by regulatory bodies.
Analytical Working Standard Traceable only if qualified against a CRM or Primary Standard.Variable; dependent on in-house qualification protocols.Routine R&D, qualitative peak identification, daily system suitability tests.Highly cost-effective; readily synthesized or purchased in bulk.

Recommendation: For early-stage process development of 3-Bromo-2,4-dimethoxybenzonitrile, an Analytical Working Standard (qualified in-house via mass balance) is sufficient. However, for late-stage clinical manufacturing, upgrading to an is mandatory to ensure data integrity[4].

Part 2: Mechanistic Causality in Analytical Workflows

As an application scientist, it is critical to understand why specific techniques are chosen rather than simply executing them. Every analytical choice must be rooted in the molecule's physicochemical properties.

1. Identity Confirmation: The Self-Validating Isotope Pattern The molecular formula of 3-Bromo-2,4-dimethoxybenzonitrile is C9H8BrNO2[1]. The presence of the bromine atom dictates the use of High-Resolution Mass Spectrometry (HRMS) as the primary identification tool. Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio. Consequently, the mass spectrum must exhibit an

and

molecular ion peak of equal intensity. This isotopic signature acts as a self-validating mechanism : if the 1:1 doublet is absent, the system immediately invalidates the identity of the compound as a brominated species, preventing downstream analytical errors.

2. Chromatographic Purity: Stationary Phase Selection The compound features a benzonitrile core, making it highly hydrophobic but with strong UV absorbance (~254 nm). According to pharmacopeial guidelines, a (octadecylsilane/C18 chemically bonded to porous silica) is the optimal choice[5]. The causality here is driven by van der Waals interactions: the highly hydrophobic C18 chains provide optimal retention for the brominated aromatic ring, ensuring baseline resolution from structurally similar synthetic impurities (such as debrominated or regioisomeric byproducts)[6].

3. Absolute Purity via Mass Balance According to , the assignment strategy for reference standards should rely on a mass balance approach[3]. This method calculates absolute purity by subtracting the sum of chromatographic impurities, volatiles (water), and inorganic residues (ash) from 100%. This is mathematically more rigorous than relying solely on HPLC area normalization, which falsely assumes all impurities share the identical UV response factor as the main component[3].

Part 3: Logical Workflow Visualization

The following diagram illustrates the interconnected, self-validating workflow required to elevate a raw candidate material into a fully certified reference standard.

G Start Candidate Material 3-Bromo-2,4-dimethoxybenzonitrile ID Identity Confirmation NMR & HRMS (Isotope Pattern) Start->ID Purity Chromatographic Purity HPLC-UV (USP L1 Column) Start->Purity Volatiles Volatiles & Moisture Karl Fischer & TGA Start->Volatiles MassBalance Mass Balance Calculation (100% - Impurities - Moisture) ID->MassBalance Purity->MassBalance Volatiles->MassBalance Decision Meets Acceptance Criteria? MassBalance->Decision CRM Certified Reference Material (ISO 17034 Compliant) Decision->CRM Yes Reject Reject / Repurify Decision->Reject No

Logical workflow for the metrological certification of 3-Bromo-2,4-dimethoxybenzonitrile standards.

Part 4: Self-Validating Experimental Protocol (HPLC-UV)

To ensure data trustworthiness, this protocol incorporates a System Suitability Test (SST) . The instrument must independently verify its own fitness-for-purpose before generating sample data. If the SST fails, the sequence automatically halts, creating a closed-loop, self-validating system.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water. (TFA suppresses the ionization of any residual silanols on the column, preventing peak tailing).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Degassing: Sonicate both phases for 15 minutes to prevent bubble-induced baseline noise.

Step 2: Standard & Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Working Standard Solution: Accurately weigh 10.0 mg of the 3-Bromo-2,4-dimethoxybenzonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.1 mg/mL).

Step 3: Chromatographic Conditions () [6]

  • Column: USP L1 (C18), 150 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: Return to 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validation Gate Inject the Working Standard Solution six consecutive times. The system must automatically calculate and verify the following before proceeding to unknown samples:

  • Retention Time Precision: RSD ≤ 1.0%

  • Peak Area Precision: RSD ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Table 2: Typical Validation Data for 3-Bromo-2,4-dimethoxybenzonitrile HPLC Method

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from known impurities (

)

Pass
Linearity

(Range: 25% to 150% of nominal)

Pass
Method Precision RSD ≤ 2.0% (n=6 preparations)RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.2%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

References

  • ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific. Available at: [Link]

  • Reference Materials Producers ( ISO 17034 ) Accreditation. NATA. Available at: [Link]

  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities. Ovid. Available at: [Link]

  • USP column listing for HPLC columns. GL Sciences. Available at: [Link]

  • HPLC analysis according to USP and Ph. EUR. Analytics-Shop. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-2,4-dimethoxybenzonitrile is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 3-Bromo-2,4-dimethoxybenzonitrile, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are designed to be self-validating, integrating the principles of chemical compatibility, hazard mitigation, and regulatory compliance.

Hazard Profile and Inherent Risks

3-Bromo-2,4-dimethoxybenzonitrile is a halogenated aromatic nitrile. While specific toxicological data for this exact compound is limited, its structural motifs provide a strong basis for a rigorous risk assessment. The presence of a bromine atom classifies it as a halogenated organic, requiring specific waste segregation.[1][2] The nitrile group (C≡N) can be toxic, and aromatic compounds can present various physiological hazards.

Analogous compounds, such as 3-Bromo-4,5-dimethoxybenzonitrile and other brominated benzonitriles, are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious skin and eye irritation.[3] Therefore, it is imperative to handle 3-Bromo-2,4-dimethoxybenzonitrile with the assumption that it possesses a similar hazard profile.

Key Chemical and Safety Data
ParameterValue / ClassificationSource
Chemical Name 3-Bromo-2,4-dimethoxybenzonitrile[4]
CAS Number 1891994-61-8[4]
Molecular Formula C₉H₈BrNO₂[4]
Molecular Weight 242.07 g/mol [4]
Physical Form Solid[5]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Serious Eye Irritant; Respiratory Irritant[3]
Waste Classification Halogenated Organic Waste[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr) gas[3]

Essential Handling and Personal Protective Equipment (PPE)

Before any waste handling begins, the establishment of a safe working environment is paramount. The causality is simple: preventing exposure eliminates the risk.

  • Engineering Controls : All handling of 3-Bromo-2,4-dimethoxybenzonitrile, including weighing, transfers, and the addition to a waste container, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosolized particles.

  • Eye and Face Protection : Wear chemical safety goggles conforming to EN166 or OSHA standard 29 CFR 1910.133.[3] A face shield should be used if there is a significant risk of splashing.

  • Skin Protection : A flame-resistant lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile) are mandatory. Given the potential for dermal toxicity, consider double-gloving for extended handling procedures.[3]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Step-by-Step Waste Management and Disposal Protocol

This protocol ensures waste is segregated, contained, and labeled correctly from the point of generation.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in a compliant waste management program. Due to the presence of bromine, this compound must never be mixed with non-halogenated waste.

  • Action : Designate waste containing 3-Bromo-2,4-dimethoxybenzonitrile as "Halogenated Organic Waste." [1]

  • Causality : Halogenated and non-halogenated waste streams are typically incinerated under different conditions. Mixing them can lead to regulatory violations and damage to disposal facilities. Halogenated waste incineration requires specialized scrubbers to neutralize acidic gases like HBr that are formed during combustion.[2][6]

Step 2: Container Selection

The integrity of the waste container is essential to prevent leaks and environmental release.

  • Action : Select a chemically compatible, leak-proof container with a tightly sealing lid. For solid waste, a wide-mouth polyethylene or glass container is ideal. The original product container can be an excellent choice for accumulating waste of the same material.[7]

  • Causality : Using an incompatible container can lead to its degradation, causing a chemical spill. The container must remain securely closed at all times except when waste is being added.[7][8]

Step 3: Accurate and Compliant Labeling

Regulatory bodies require that hazardous waste containers are unambiguously labeled from the moment the first particle of waste is added.

  • Action : Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full, unabbreviated chemical name: "3-Bromo-2,4-dimethoxybenzonitrile."[7]

    • The approximate concentration or quantity of the waste.

    • The words "Hazardous Waste."

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

  • Causality : Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is a legal requirement for waste tracking and disposal.

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated laboratory location pending pickup by EHS.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel. The container should be placed within a secondary containment bin to mitigate potential spills.[9]

  • Causality : Secondary containment ensures that any unexpected leaks from the primary container are captured, preventing a larger spill and environmental contamination. Storing incompatibles separately prevents dangerous reactions.[7]

Decontamination and Disposal of Empty Containers

An "empty" container that held 3-Bromo-2,4-dimethoxybenzonitrile is still considered hazardous waste until properly decontaminated.

  • Protocol :

    • Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]

    • Crucially, collect all three rinsates as hazardous waste. This rinsate must be added to a designated "Halogenated Organic Liquid Waste" container.

    • Once triple-rinsed, deface or remove the original manufacturer's label.[8]

    • The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., glassware disposal box).

Spill Management Protocol

In the event of a spill, a prepared and immediate response is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Communicate : Inform your laboratory supervisor and EHS department.

  • Protect : Don the appropriate PPE as described in Section 2.

  • Contain and Clean : For a small, solid spill, gently cover it with an absorbent material from a chemical spill kit. Carefully sweep or scoop the material into a designated waste container. Avoid any actions that could generate dust.[3]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.[10]

  • Dispose : Seal and label the container as "Spill Debris containing 3-Bromo-2,4-dimethoxybenzonitrile" and manage it as halogenated organic waste.

Final Disposal Pathway: Incineration

Once collected by your institution's EHS team, the journey of this waste is not over. The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[6][11]

  • Mechanism : Incineration at temperatures typically above 1200 K effectively destroys the organic molecule, breaking it down into simpler, inorganic compounds.[11] The process ensures that the hazardous nature of the original compound is permanently eliminated. The resulting acid gases, such as HBr, are then neutralized in a scrubber system before being released.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of 3-Bromo-2,4-dimethoxybenzonitrile waste.

G Workflow for 3-Bromo-2,4-dimethoxybenzonitrile Disposal cluster_0 In-Lab Procedures cluster_1 Decontamination & Spill Management cluster_2 Final Disposal Pathway start Waste Generation (Solid Residue, Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Solid, Halogenated Organic container Select Compatible, Labeled Waste Container characterize->container ppe->characterize collect Collect Waste in Fume Hood Keep Container Closed container->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store pickup Arrange for EHS Waste Pickup store->pickup decon Decontaminate Glassware & Empty Product Containers triple_rinse Triple-Rinse Container with Suitable Solvent decon->triple_rinse collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate collect_rinsate->store spill Spill Occurs spill_cleanup Execute Spill Protocol: Contain, Absorb, Collect Debris spill->spill_cleanup spill_cleanup->store transport Transport to Licensed Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate end Complete Destruction & Environmental Compliance incinerate->end

Caption: Logical workflow for the safe disposal of 3-Bromo-2,4-dimethoxybenzonitrile.

References

  • Safety Data Sheet (Generic). (2025). Handling and Storage Information. Provides general guidance on handling, storage, and personal protective equipment for laboratory chemicals. [Source: Based on generic SDS information from multiple suppliers, e.g., Thermo Fisher Scientific]
  • Safety Data Sheet for 3-Bromo-4-methoxybenzonitrile. (2024, February 4). Thermo Fisher Scientific. Retrieved from a representative SDS for a structurally similar compound, highlighting hazard classifications and handling precautions. [URL not available for direct linking, but accessible via supplier websites like thermofisher.com]
  • 3-Bromo-2,4-dimethoxybenzonitrile Product Page. ChemScene. Retrieved from a supplier page providing basic chemical identifiers like CAS number and molecular formula. [URL: https://www.chemscene.com/products/3-Bromo-2,4-dimethoxybenzonitrile-CS-0475713.html]
  • Chemical Waste Disposal Guidelines. Emory University. Provides detailed university guidelines on waste segregation, container compatibility, and labeling. [URL: https://chemistry.emory.edu/home/documents/safety/waste-disposal-guidelines.pdf]
  • 3-Bromo-4,5-dimethoxybenzonitrile Product Page. Sigma-Aldrich. Retrieved from a supplier page for a similar compound, confirming physical form. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/781654]
  • Hazardous Waste Segregation. University of Wisconsin-Madison. Explains the critical importance of separating halogenated from non-halogenated organic wastes. [URL: https://ehs.wisc.
  • Material Safety Data Sheet for 3-Bromo Benzonitrile. Central Drug House (P) Ltd. Provides a detailed hazard profile and first-aid measures for a related benzonitrile compound. [URL: https://www.cdhfinechemical.com/images/product/msds/2578_msds.pdf]
  • Safety Data Sheet for Bromoacetonitrile. (2025, November 6). MilliporeSigma. Retrieved from an SDS for a related nitrile, detailing toxicity and handling. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/242489]
  • Safety Data Sheet for 3-Bromo-4,5-dimethoxybenzonitrile. (2025, October 16). Thermo Fisher Scientific. Provides hazard identification and first aid measures for a closely related analogue. [URL: https://www.alfa.com/en/msds/?language=EN&cas=781654-31-7]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Discusses incineration as a primary treatment technology for halogenated wastes. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000T378.PDF?Dockey=2000T378.PDF]
  • Disposal of Chemical Waste. University of St Andrews. Outlines procedures for waste packaging, storage, and ensuring containers are not contaminated externally. [URL: https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/safetyservices/guidance/waste/Disposal%20of%20chemical%20waste.pdf]
  • Safety Data Sheet (Generic). (2024, December 19). Fluorochem. Provides general precautions and disposal considerations for chemical reagents. [URL not available for direct linking, but accessible via supplier websites like fluorochem.co.uk]
  • 3-Bromo-4-methoxybenzonitrile Product Page. TCI EUROPE N.V.. Lists hazard and precautionary statements for a related compound. [URL: https://www.tcichemicals.com/BE/en/p/B3124]
  • Nitriles Waste Compatibility Chart. CP Lab Safety. Provides information on the chemical compatibility of nitriles with other chemical classes. [URL: https://www.calpaclab.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Details procedures for triple-rinsing empty containers and managing waste accumulation. [URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf]
  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals. Benchchem. Provides a procedural guide for a similar halogenated nitrile, including spill cleanup. [URL: https://www.benchchem.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Discusses incineration as a safe disposal method for halogenated compounds. [URL: https://www.researchgate.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Outlines university policies on drain disposal and waste container management. [URL: https://researchsafety.northwestern.edu/laboratory-safety/chemical-waste/hazardous-waste-disposal-guide.html]
  • The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam. Explains the technology (RTO with scrubbers) used to treat emissions from halogenated compound disposal. [URL: https://www.tecamgroup.com/the-problem-with-halogenated-compounds-emissions-and-its-solution/]
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem. Provides a detailed guide on the disposal of a similar halogenated compound, emphasizing PPE and spill response. [URL: https://www.benchchem.

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-2,4-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 3-Bromo-2,4-dimethoxybenzonitrile (CAS No. 1891994-61-8). As drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Invisible Threat

While a specific Safety Data Sheet (SDS) for 3-Bromo-2,4-dimethoxybenzonitrile is not widely available, its chemical structure provides critical clues to its potential hazards. The presence of a benzonitrile group is a primary concern. Benzonitriles can be toxic and may release cyanide within the body, leading to a delayed onset of symptoms after exposure.[1][2]

Data from close structural analogs, such as 3-Bromo-4-methoxybenzonitrile and 3-Bromo-4,5-dimethoxybenzonitrile, strongly suggest a consistent hazard profile.[3][4]

Anticipated Hazard Classifications:

  • Acute Toxicity, Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation, Category 2: Causes skin irritation.[3]

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity – Single Exposure, Category 3: May cause respiratory irritation.[3]

The GHS pictogram associated with this compound is GHS07 (Exclamation Mark), indicating these less severe but significant health hazards.[5] Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.

The Core of Protection: Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of PPE. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense. All handling of 3-Bromo-2,4-dimethoxybenzonitrile must occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale & Expert Insight
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for extended procedures.Nitrile provides good protection against a range of chemicals, but no glove material is impervious forever.[8][9] Always inspect gloves for tears or punctures before use. For any sign of contamination, remove gloves using the proper technique to avoid skin contact and wash hands immediately.[10]
Eye & Face Protection Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]Protects against splashes and airborne particles.[6] If there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to goggles.[9][11]
Skin & Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Provides a barrier against accidental spills and skin contact.[6][12] Contaminated clothing must be removed immediately and decontaminated before reuse.[6]
Respiratory Protection Not typically required if all work is performed within a certified and properly functioning chemical fume hood.If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8][9][11] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[9]

Operational Plan: From Weighing to Waste

A seamless workflow that integrates safety at every step is crucial. The following diagram and procedural steps outline the mandatory operational plan for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal prep_area Verify Fume Hood Certification & Airflow don_ppe Don PPE: - Lab Coat - Goggles - Nitrile Gloves prep_area->don_ppe gather_materials Assemble All Equipment (Spatula, Weigh Paper, Glassware, Waste Container) don_ppe->gather_materials weigh Weigh Compound Carefully (Avoid Dust Generation) gather_materials->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer cleanup_tools Clean Spatula/Tools transfer->cleanup_tools dispose_solid Dispose of Contaminated Solids (Weigh paper, gloves) in Labeled Hazardous Waste Container cleanup_tools->dispose_solid Finalize decontaminate Decontaminate Work Surface dispose_solid->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 3-Bromo-2,4-dimethoxybenzonitrile.

Step-by-Step Handling Protocol:
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that airflow is optimal.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary apparatus (spatula, glassware, solvent, labeled waste containers) inside the fume hood to minimize movement in and out of the sash.

  • Aliquotting and Transfer:

    • Handle the solid compound carefully to prevent the formation of dust.

    • Use a dedicated spatula for this chemical.

    • After transferring the chemical, decontaminate the spatula with an appropriate solvent, collecting the rinsate as hazardous liquid waste.

  • Post-Handling:

    • Place all contaminated solid waste (e.g., weigh paper, contaminated wipes, used gloves) into a clearly labeled, sealed hazardous waste container.[12]

    • Wipe down the work surface within the fume hood with an appropriate solvent and decontaminant.

    • Doff PPE in the reverse order it was put on, being careful to avoid contaminating skin.

    • Wash hands thoroughly with soap and water.

Emergency Response: A Validated Plan

In the event of an exposure or spill, immediate and correct action is critical.

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10] An eyewash station must be readily accessible.[6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][13]

Spill Response Plan:
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should remain down).

  • Don PPE: Before cleanup, don appropriate PPE, including double gloves, goggles, a lab coat, and if the spill is large or outside a fume hood, respiratory protection.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[12] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your Environmental Health & Safety (EHS) department.

Disposal Plan: Cradle to Grave Responsibility

All waste containing 3-Bromo-2,4-dimethoxybenzonitrile must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[10][14]

  • Solid Waste: Collect all contaminated solids, including gloves, weigh paper, and absorbent materials from spills, in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect all solutions and solvent rinsates containing the compound in a compatible, sealed, and labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container as per your institution's guidelines.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • 3-Bromo-4-methoxybenzonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. Centers for Disease Control and Prevention. Available at: [Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 (Aliphatic Nitriles). National Center for Biotechnology Information. Available at: [Link]

  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. Available at: [Link]

  • ACETONITRILE. Occupational Safety and Health Administration. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.